G0507
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-9-3-8-12(25-9)15-13(10-4-6-11(24-2)7-5-10)14-16(19-15)20-18(23)21-17(14)22/h3-8H,1-2H3,(H3,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLHQRURTUJCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C3=C(N2)NC(=O)NC3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
G0507 Mechanism of Action in E. coli: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of G0507, a novel antibacterial compound, in Escherichia coli. The document details its molecular target, cellular effects, and the experimental methodologies used for its characterization, supported by quantitative data and visual diagrams.
Core Mechanism of Action: Targeting Lipoprotein Trafficking
This compound is a potent pyrrolopyrimidinedione inhibitor of the LolCDE ABC transporter in E. coli.[1][2] Its primary mechanism involves the disruption of lipoprotein trafficking, an essential process for maintaining the integrity of the Gram-negative outer membrane.
1.1. Molecular Target: The LolCDE ABC Transporter
The direct molecular target of this compound is the inner membrane ABC transporter complex LolCDE.[2] This complex is responsible for the ATP-dependent extraction of lipoproteins from the inner membrane and their subsequent transfer to the periplasmic chaperone LolA for transport to the outer membrane. Genetic studies have shown that mutations in the lolC, lolD, and lolE genes confer resistance to this compound, confirming LolCDE as its target.[2]
1.2. Molecular Interaction and Consequence
This compound binds to the LolCDE complex and paradoxically stimulates its ATPase activity.[2][3] However, this overstimulation is thought to be non-productive and leads to the inhibition of the transporter's primary function. In E. coli strains harboring resistance mutations, such as the Q258K substitution in LolC, this compound can still bind to the LolCDE complex but fails to stimulate its ATPase activity.[2][3][4] This suggests that the bactericidal effect of this compound is linked to the aberrant stimulation of ATP hydrolysis rather than simple competitive inhibition.
1.3. Cellular Effects and Phenotypic Consequences
The inhibition of LolCDE function by this compound leads to the accumulation of fully processed lipoproteins, such as Lpp, in the inner membrane.[2] This disruption of the lipoprotein trafficking pathway has two major consequences:
-
Induction of the σE Stress Response: The buildup of mislocalized lipoproteins in the inner membrane triggers the extracytoplasmic σE stress response, a key indicator of outer membrane biogenesis defects.[1][2][3]
-
Morphological Changes: Treatment of E. coli with this compound results in distinct morphological alterations, including a noticeable swelling of the periplasmic space, particularly at the cell poles.[3] This phenotype is a characteristic cellular response to the inhibition of the lipoprotein maturation and transport pathway.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound against E. coli.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| E. coli Strain | Relevant Genotype/Phenotype | This compound MIC (µg/mL) |
| imp4213 | Outer membrane-compromised | 1 |
| imp4213_LolCQ258K | This compound-resistant mutant | >64 |
| imp4213_LolDP164S | This compound-resistant mutant | >64 |
| imp4213_LolEL371P | This compound-resistant mutant | >64 |
Data extracted from Nickerson et al., 2018.[2]
Table 2: Effect of this compound on LolCDE ATPase Activity
| LolCDE Complex | This compound Concentration (µM) | ATPase Activity (Relative to baseline) |
| Wild-type | 0.8 | Stimulated |
| Wild-type | 3.2 | Further Stimulated |
| LolCQ258KDE | 0.8 | No stimulation |
| LolCQ258KDE | 3.2 | No stimulation |
Qualitative summary based on data from Nickerson et al., 2018.[3][4]
Binding Affinity (Kd): The precise binding affinity (Kd) of this compound to the LolCDE complex has not been reported in the reviewed literature. However, studies indicate that this compound binds to both the wild-type and the resistant LolCQ258KDE mutant with comparable affinities.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
3.1. LolCDE ATPase Activity Assay
This protocol is for determining the effect of this compound on the ATP hydrolysis rate of purified LolCDE complex.
-
Reagents:
-
Purified wild-type LolCDE and/or mutant LolCDE complex
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgSO4
-
ATP solution (2 mM)
-
This compound stock solution (in DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
-
Procedure:
-
Reconstitute the purified LolCDE complex into proteoliposomes if necessary for optimal activity.
-
In a 96-well plate, prepare reaction mixtures containing the assay buffer and the LolCDE complex (e.g., 10 nM final concentration).
-
Add this compound to the desired final concentrations (e.g., 0.8 µM and 3.2 µM). Include a DMSO-only control.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the rate of ATP hydrolysis and compare the activity in the presence of this compound to the DMSO control.
-
3.2. Fluorescence Microscopy of E. coli Treated with this compound
This protocol allows for the visualization of morphological changes in E. coli upon treatment with this compound.
-
Reagents:
-
E. coli culture (e.g., imp4213 strain)
-
Luria-Bertani (LB) broth
-
This compound stock solution (in DMSO)
-
Nile Red solution (for membrane staining)
-
4′,6-diamidino-2-phenylindole (DAPI) solution (for DNA staining)
-
Phosphate-buffered saline (PBS)
-
Agarose pads (1%)
-
-
Procedure:
-
Grow E. coli to the exponential phase in LB broth.
-
Treat the culture with this compound at a concentration of 4x MIC for 2 hours. Include a DMSO-only control.
-
Harvest the cells by centrifugation and wash with PBS.
-
Stain the cells with Nile Red and DAPI according to standard protocols.
-
Resuspend the stained cells in a small volume of PBS.
-
Mount the cells on a 1% agarose pad on a microscope slide.
-
Visualize the cells using a confocal fluorescence microscope with appropriate filter sets for Nile Red (membranes) and DAPI (DNA).
-
Capture images at high magnification (e.g., 100x oil immersion objective) and observe for changes in cell morphology, such as periplasmic swelling at the poles.[3]
-
3.3. Monitoring the σE Stress Response
This protocol utilizes a reporter strain to quantify the induction of the σE stress response.
-
Materials:
-
Procedure:
-
Grow the reporter strain to the mid-logarithmic phase.
-
Aliquot the culture into a 96-well plate.
-
Add this compound at various concentrations in a dose-response manner. Include a DMSO-only control.
-
Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).
-
Measure the optical density (OD600) of the cultures to assess bacterial growth.
-
Perform a β-galactosidase assay to measure the activity of the lacZ reporter gene.
-
Normalize the β-galactosidase activity to the cell density (OD600).
-
Calculate the fold induction of the σE stress response by comparing the normalized activity of this compound-treated cells to the DMSO control.
-
Visualizations
Diagram 1: this compound Mechanism of Action in E. coli
Caption: this compound inhibits lipoprotein transport by targeting the LolCDE complex.
Diagram 2: Experimental Workflow for this compound Characterization
Caption: Workflow for the characterization of this compound's antibacterial activity.
Diagram 3: The σE Stress Response Pathway Activated by this compound
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Escherichia coli σE-dependent extracytoplasmic stress response is controlled by the regulated proteolysis of an anti-σ factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The σE stress response is required for stress-induced mutation and amplification in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
G0507: A Comprehensive Technical Guide to its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
G0507 is a novel pyrrolopyrimidinedione compound identified as a potent inhibitor of growth in Gram-negative bacteria.[1][2][3] This document provides a detailed technical overview of the molecular target of this compound, its mechanism of action, and the key experimental data supporting these findings. The information presented is intended to support further research and development of this compound as a chemical probe and a potential antibacterial agent.
Molecular Target Identification
-
Genetic Resistance Studies: Spontaneous resistance mutations to this compound in Escherichia coli were mapped to the lolC, lolD, and lolE genes, which encode the three components of the LolCDE transporter.[1][4]
-
Phenotypic Analysis: Treatment of E. coli with this compound resulted in the accumulation of fully processed lipoproteins, such as Lpp, in the inner membrane, a phenotype consistent with the inhibition of lipoprotein trafficking to the outer membrane via the Lol system.[1][2]
-
Biochemical Assays: Direct interaction between this compound and the purified LolCDE complex has been demonstrated, showing that the compound stimulates the transporter's ATPase activity.[1][2][4]
Mechanism of Action
This compound disrupts the essential process of lipoprotein trafficking in Gram-negative bacteria. The LolCDE complex is responsible for transporting lipoproteins from the inner membrane to the periplasmic chaperone LolA, which then delivers them to the outer membrane.[5][6] this compound binds to the LolCDE complex and stimulates its ATPase activity.[1][2] However, this stimulation does not lead to productive lipoprotein transport. Instead, it appears to uncouple ATP hydrolysis from the transport process, leading to the accumulation of lipoproteins in the inner membrane.[1] This disruption of outer membrane biogenesis induces the extracytoplasmic σE stress response.[1][2]
A key finding is that a resistance mutation, LolC Q258K, allows this compound to still bind to the LolCDE complex but no longer stimulate its ATPase activity, indicating that the stimulatory effect on ATP hydrolysis is crucial for the compound's inhibitory action.[1][2]
Signaling Pathway and Drug Interaction
The following diagram illustrates the Lol lipoprotein transport pathway and the inhibitory effect of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity and binding characteristics.
| Compound | Target | Parameter | Value | Reference |
| This compound | E. coli ΔtolC | MIC (µg/mL) | 0.5 | [1] |
| This compound | E. coli imp4213 | MIC (µg/mL) | 1 | [1] |
| This compound | E. coli MG1655 (wild-type) | MIC (µg/mL) | > 64 | [1] |
| This compound | S. aureus USA300 | MIC (µg/mL) | > 64 | [1] |
| Compound | Target Complex | Parameter | Value (µM) | Reference |
| This compound | LolCDE (wild-type) | KD | 1.4 ± 0.5 | [1] |
| This compound | LolCQ258KDE (mutant) | KD | 0.8 ± 0.3 | [1] |
Experimental Protocols
The identification and characterization of this compound's molecular target involved several key experimental approaches. Detailed below are representative protocols for these methods.
Identification of this compound through Phenotypic Screening
The discovery of this compound involved a multi-step screening process to identify compounds that not only inhibited bacterial growth but also induced a specific stress response indicative of outer membrane disruption.
1. Primary Screen for Growth Inhibition:
-
A library of approximately 35,000 structurally diverse synthetic molecules was screened for their ability to inhibit the growth of an efflux-deficient (ΔtolC) and an outer membrane-compromised (imp4213) strain of E. coli MG1655.[1]
-
Assays were likely performed in 96- or 384-well microtiter plates.
-
Bacterial growth would be monitored by measuring optical density at 600 nm (OD600) after a defined incubation period in the presence of the test compounds.
2. Secondary Screen for σE Stress Response:
-
Hits from the primary screen were then tested for their ability to induce the σE stress response.
-
An E. coli strain harboring a rpoHP3-lacZ reporter fusion was used.[1]
-
Induction of the σE response leads to the expression of β-galactosidase, which can be quantified using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Compounds that induced a dose-dependent increase in β-galactosidase activity were selected for further characterization.
Selection and Analysis of Resistant Mutants
-
Selection: An E. coli strain (e.g., imp4213) was plated on agar containing this compound at concentrations several-fold higher than the MIC (e.g., 4x, 8x, 16x MIC).[1]
-
Isolation: Colonies that grew in the presence of the compound were isolated and re-streaked on selective plates to confirm resistance.
-
Genomic Analysis: The genomes of the resistant isolates were sequenced and compared to the parental strain to identify mutations.
-
Identification of Target Genes: The identified single nucleotide polymorphisms (SNPs) were mapped to the lolC, lolD, and lolE genes.[1]
In Vitro ATPase Activity Assay
The effect of this compound on the ATPase activity of purified LolCDE was likely measured using a malachite green-based phosphate detection assay.
-
Reaction Setup:
-
Purified wild-type or mutant LolCDE complex was incubated in a reaction buffer (e.g., containing Tris-HCl, NaCl, MgCl2, and a detergent like DDM to maintain protein solubility).
-
Varying concentrations of this compound or a vehicle control (e.g., DMSO) were added to the reaction mixtures.
-
The reaction was initiated by the addition of ATP.
-
-
Incubation: The reaction was allowed to proceed for a defined time at a specific temperature (e.g., 37°C).
-
Phosphate Detection: The reaction was stopped, and a malachite green reagent was added. This reagent forms a colored complex with the inorganic phosphate released by ATP hydrolysis.
-
Quantification: The absorbance of the colored product was measured at a specific wavelength (e.g., 620 nm) using a spectrophotometer. The amount of phosphate released was determined by comparison to a standard curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR was used to measure the direct binding of this compound to the LolCDE complex and determine the dissociation constant (KD).
-
Immobilization: The purified LolCDE protein complex was immobilized on the surface of an SPR sensor chip.
-
Analyte Injection: Solutions of this compound at various concentrations were flowed over the chip surface.
-
Detection: The binding of this compound to the immobilized LolCDE caused a change in the refractive index at the sensor surface, which was detected in real-time and measured in resonance units (RU).
-
Data Analysis: The binding data (association and dissociation curves) were fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants (kon, koff, and KD).[1]
Conclusion
This compound is a valuable chemical tool for studying the essential Lol pathway of lipoprotein transport in Gram-negative bacteria. Its specific targeting of the LolCDE ABC transporter, coupled with its unique mechanism of uncoupling ATP hydrolysis from transport, provides a novel avenue for antibacterial drug discovery. The detailed experimental approaches outlined in this guide provide a framework for the further investigation and development of this compound and other inhibitors of this critical bacterial process.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system | eLife [elifesciences.org]
G0507: A Chemical Probe for Dissecting Lipoprotein Trafficking in Gram-Negative Bacteria
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G0507 is a novel pyrrolopyrimidinedione compound that has emerged as a potent and specific chemical probe for studying lipoprotein trafficking in Gram-negative bacteria. By selectively inhibiting the essential LolCDE ABC transporter, this compound provides a powerful tool to investigate the biogenesis of the bacterial outer membrane, a critical area for the discovery of new antimicrobial agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visualization of the cellular pathways it perturbs. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, infectious diseases, and antibiotic discovery.
Introduction
The outer membrane of Gram-negative bacteria is a formidable barrier that contributes significantly to their intrinsic resistance to many antibiotics. Lipoproteins are essential components of this membrane, playing crucial roles in its structure, function, and integrity. The proper trafficking of these lipoproteins from the inner membrane to the outer membrane is orchestrated by the Lol (Localization of lipoproteins) system. A key component of this system is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane that is responsible for the initial extraction of lipoproteins destined for the outer membrane.[1][2]
This compound was identified through a phenotypic screen for inhibitors of Escherichia coli growth and was subsequently characterized as a specific inhibitor of the LolCDE transporter.[1][3] Its mode of action involves the disruption of lipoprotein trafficking, leading to the accumulation of processed lipoproteins in the inner membrane.[1][2] This disruption triggers a cellular stress response, specifically the σE stress response pathway, making this compound a valuable tool for studying these fundamental bacterial processes.[1][4]
Mechanism of Action
This compound directly targets the LolCDE complex. Biochemical and genetic studies have demonstrated that this compound binds to LolCDE and, in wild-type complexes, stimulates its ATPase activity.[1][5] However, this stimulation of ATP hydrolysis does not lead to productive lipoprotein transport. Instead, it is thought to lock the transporter in a non-productive state, effectively inhibiting the release of lipoproteins to the periplasmic chaperone LolA.[1]
Mutations in the lolC, lolD, and lolE genes have been shown to confer resistance to this compound, confirming the LolCDE complex as its molecular target.[1] Notably, a specific mutation in LolC (Q258K) confers high-level resistance to this compound. While this compound can still bind to this mutant LolCDE complex, it no longer stimulates its ATPase activity, suggesting that the stimulatory effect is linked to the inhibitory mechanism.[1][5]
The inhibition of lipoprotein trafficking by this compound leads to the accumulation of mature lipoproteins in the inner membrane, which is a key indicator of LolCDE dysfunction.[2] This accumulation of mislocalized outer membrane components is a major stressor for the bacterial cell envelope, leading to the activation of the σE stress response pathway.[1][4]
Quantitative Data
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (KD) | 1.4 ± 0.5 µM | Wild-type E. coli LolCDE | [2] |
| Binding Affinity (KD) | 0.8 ± 0.3 µM | LolCQ258KDE mutant | [2] |
Table 1: Binding Affinity of this compound for the LolCDE Complex.
| Strain | Genotype | MIC (µg/mL) | Reference |
| E. coli MG1655 | Wild-type | >64 | [1] |
| E. coli ΔtolC | Efflux pump mutant | 8 | [1] |
| E. coli imp4213 | Outer membrane compromised | 1 | [1] |
| E. coli GNEID4177 (Δlpp) | Lipoprotein deficient | >64 | [1] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various E. coli strains.
| This compound Concentration | LolCDE Complex | ATPase Activity (nmol Pi/min/mg) | Reference |
| 0 µM (Basal) | Wild-type | ~15 | [5] (Estimated from graph) |
| 0.8 µM | Wild-type | ~35 | [5] (Estimated from graph) |
| 3.2 µM | Wild-type | ~45 | [5] (Estimated from graph) |
| 0 µM (Basal) | LolCQ258KDE | ~15 | [5] (Estimated from graph) |
| 0.8 µM | LolCQ258KDE | ~15 | [5] (Estimated from graph) |
| 3.2 µM | LolCQ258KDE | ~15 | [5] (Estimated from graph) |
Table 3: Effect of this compound on the ATPase Activity of Purified LolCDE Complex. The specific activity values were estimated from the graphical data presented in the cited reference.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vivo Lipoprotein Localization Assay
This protocol is designed to determine the subcellular localization of a specific lipoprotein (e.g., Lpp) in E. coli following treatment with this compound.
Materials:
-
E. coli strain expressing a tagged version of the lipoprotein of interest (e.g., His-tagged Lpp).
-
Luria-Bertani (LB) broth.
-
This compound stock solution (in DMSO).
-
Arabinose (for inducible expression systems).
-
Lysozyme.
-
Sucrose solution (20% w/v).
-
Tris-HCl buffer (pH 7.5).
-
EDTA.
-
Magnesium chloride (MgCl2).
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment.
-
Western blotting apparatus.
-
Antibody against the tagged lipoprotein (e.g., anti-His antibody).
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescence substrate.
Procedure:
-
Grow the E. coli strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.
-
Inoculate fresh LB broth with the overnight culture and grow to mid-log phase (OD600 ≈ 0.5).
-
Induce the expression of the tagged lipoprotein with arabinose (if applicable) for 1 hour.
-
Treat the culture with this compound at the desired concentration (e.g., 4x MIC) or with DMSO as a vehicle control. Incubate for the desired time (e.g., 2 hours).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a sucrose/Tris-HCl buffer.
-
Add lysozyme and EDTA to generate spheroplasts. Incubate on ice.
-
Separate the inner and outer membranes by sucrose density gradient centrifugation.
-
Collect the inner and outer membrane fractions.
-
Quantify the protein concentration in each fraction.
-
Analyze equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using the primary antibody against the tagged lipoprotein, followed by the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Compare the distribution of the lipoprotein in the inner and outer membrane fractions between the this compound-treated and control samples. An accumulation in the inner membrane fraction of the this compound-treated sample indicates inhibition of lipoprotein trafficking.
LolCDE ATPase Activity Assay
This protocol measures the ATP hydrolysis activity of purified LolCDE complex in the presence and absence of this compound.
Materials:
-
Purified wild-type and/or mutant LolCDE complex reconstituted in proteoliposomes or nanodiscs.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
ATP stock solution.
-
This compound stock solution (in DMSO).
-
Malachite green reagent for phosphate detection.
-
Phosphate standard solution.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified LolCDE complex in a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.8 µM, 3.2 µM) or DMSO as a control to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a set time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the malachite green reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Generate a standard curve using the phosphate standard solution.
-
Calculate the amount of inorganic phosphate (Pi) released in each reaction from the standard curve.
-
Express the ATPase activity as nmol of Pi released per minute per mg of LolCDE protein.
Fluorescence Microscopy of E. coli Morphology
This protocol is for visualizing the morphological changes in E. coli after treatment with this compound.
Materials:
-
E. coli strain.
-
LB broth.
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
FM4-64 membrane stain.
-
DAPI nuclear stain.
-
Agarose.
-
Microscope slides and coverslips.
-
Fluorescence microscope with appropriate filter sets for FM4-64 (red) and DAPI (blue).
Procedure:
-
Grow E. coli to mid-log phase in LB broth.
-
Treat the cells with this compound (e.g., 4x MIC) or DMSO for a specified time (e.g., 2 hours).
-
Harvest a small aliquot of the cell culture.
-
Stain the cells with FM4-64 (to visualize the cell membrane) and DAPI (to visualize the nucleoid) according to the manufacturer's instructions.
-
Prepare a 1% agarose pad on a microscope slide.
-
Spot a small volume of the stained cell suspension onto the agarose pad.
-
Cover with a coverslip.
-
Image the cells using a fluorescence microscope. Capture images in the red (FM4-64) and blue (DAPI) channels, as well as a phase-contrast or DIC image.
-
Analyze the images for changes in cell morphology, such as cell shape, size, and membrane integrity. Look for characteristic signs of envelope stress, such as cell filamentation or bulging.
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound.
Caption: Mechanism of this compound action on the LolCDE transporter.
Caption: Activation of the σE stress response by this compound.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a valuable and specific chemical probe for the study of lipoprotein trafficking in Gram-negative bacteria. Its well-defined mechanism of action, targeting the essential LolCDE transporter, allows for the precise dissection of this critical cellular process. The inhibition of LolCDE by this compound not only leads to the accumulation of lipoproteins in the inner membrane but also triggers the σE envelope stress response, providing a means to study the interplay between outer membrane biogenesis and cellular stress signaling. The quantitative data and detailed experimental protocols provided in this guide will enable researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of bacterial physiology and the development of novel antimicrobial strategies.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria [app.jove.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
G0507: A Technical Guide to its Discovery and Characterization as a Novel Inhibitor of Lipoprotein Trafficking in Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, characterization, and mechanism of action of the compound G0507, a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria. The information is compiled from peer-reviewed scientific literature to support further research and development efforts targeting this essential bacterial pathway.
Compound Profile
This compound is a novel pyrrolopyrimidinedione compound identified through a phenotypic screen for inhibitors of Escherichia coli growth.[1][2][3] It serves as a valuable chemical probe for studying the biogenesis of the outer membrane in Gram-negative bacteria.[1]
| Identifier | Value |
| IUPAC Name | 5-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
| Molecular Formula | C18H15N3O3S |
| CAS Number | 1223998-29-5 |
| Molecular Weight | 353.4 g/mol |
Mechanism of Action
This compound targets the LolCDE complex, an essential ABC transporter located in the inner membrane of Gram-negative bacteria.[1][2][3] This complex is responsible for the transport of lipoproteins from the inner membrane to the outer membrane, a critical process for maintaining the integrity of the bacterial cell envelope.[1][2][3]
Inhibition of LolCDE by this compound leads to the accumulation of fully processed lipoproteins in the inner membrane.[2][3] This disruption of lipoprotein trafficking triggers the extracytoplasmic σE stress response, a key indicator of cell envelope stress.[1][2] Ultimately, the inhibition of this essential pathway leads to bacterial growth inhibition and characteristic morphological changes, including swelling of the periplasmic space.[2]
The LolCDE Lipoprotein Trafficking Pathway
The following diagram illustrates the normal function of the LolCDE pathway, which is inhibited by this compound.
Caption: The LolCDE pathway for lipoprotein transport in Gram-negative bacteria.
Induction of the σE Stress Response
The accumulation of unprocessed lipoproteins in the inner membrane due to this compound activity is a signal of envelope distress, leading to the activation of the σE stress response pathway.
Caption: Activation of the σE stress response by this compound-mediated inhibition of LolCDE.
Quantitative Biological Activity
The biological activity of this compound has been quantified through various assays, summarized in the tables below.
Minimum Inhibitory Concentrations (MICs)
| E. coli Strain | Genotype | MIC (μg/mL) |
| ΔtolC | Efflux pump deficient | 0.5 |
| imp4213 | Outer membrane permeability mutant | 1 |
| MG1655 | Wild-type | > 64 |
Data from Nickerson et al., 2018.[2]
LolCDE ATPase Activity
This compound stimulates the ATPase activity of wild-type LolCDE but not a resistant mutant.
| LolCDE Variant | This compound Concentration (μM) | Fold Change in ATPase Activity |
| Wild-type | 0.8 | ~1.5 |
| Wild-type | 3.2 | ~2.0 |
| LolC(Q258K)DE | 0.8 | No significant change |
| LolC(Q258K)DE | 3.2 | No significant change |
Data from Nickerson et al., 2018.[2]
Experimental Protocols
Detailed methodologies for the key experiments in the characterization of this compound are provided below.
Experimental Workflow
Caption: Workflow for the discovery and characterization of this compound.
Phenotypic Screening for E. coli Growth Inhibitors
-
Bacterial Strain: E. coli ΔtolC strain is used to increase sensitivity to small molecules.
-
Culture Conditions: Grow bacteria in Luria-Bertani (LB) broth at 37°C with shaking.
-
Assay Plate Preparation: Dispense bacterial culture into 384-well microplates.
-
Compound Addition: Add compounds from a chemical library to the wells at a final concentration of 10 μM.
-
Incubation: Incubate plates at 37°C for 16 hours.
-
Growth Measurement: Measure optical density at 600 nm (OD600) to determine bacterial growth.
-
Hit Selection: Compounds that inhibit growth by >80% are selected as primary hits.
σE Stress Response Reporter Assay
-
Reporter Strain: E. coli ΔtolC strain harboring an rpoHP3-lacZ reporter fusion.
-
Culture Conditions: Grow the reporter strain in LB broth with appropriate antibiotics at 37°C.
-
Compound Treatment: Treat the bacterial culture with varying concentrations of this compound.
-
Incubation: Incubate for a defined period (e.g., 2-4 hours).
-
β-Galactosidase Assay:
-
Lyse the cells using a suitable method (e.g., addition of PopCulture reagent).
-
Add o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.
-
Measure the absorbance at 420 nm to quantify the enzymatic activity.
-
-
Data Analysis: Normalize β-galactosidase activity to cell density (OD600) to determine the induction of the σE stress response.
In Vitro LolCDE ATPase Assay
-
Protein Purification: Purify the LolCDE complex (wild-type and mutants) reconstituted in nanodiscs.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, and ATP.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified LolCDE complex.
-
Incubation: Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Phosphate Detection: Measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
-
Data Analysis: Calculate the rate of ATP hydrolysis and compare the activity in the presence and absence of this compound.
Fluorescence Microscopy for Morphological Analysis
-
Bacterial Strain: E. coli imp4213 strain.
-
Treatment: Treat the bacterial culture with this compound at a concentration of 4x MIC for 2 hours.
-
Staining:
-
Stain the cell membranes with Nile red.
-
Stain the DNA with 4′,6-diamidino-2-phenylindole (DAPI).
-
-
Imaging:
-
Mount the stained cells on a microscope slide.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets.
-
-
Analysis: Observe and document any morphological changes, such as periplasmic swelling, compared to untreated control cells.
Synthesis of this compound
A detailed, publicly available synthetic route for this compound has not been identified in the primary scientific literature. The compound is a pyrrolopyrimidinedione derivative, and its synthesis would likely involve the construction of the core heterocyclic ring system followed by the introduction of the methoxyphenyl and methyl-thienyl side chains. Researchers interested in obtaining this compound may need to develop a synthetic scheme based on related structures or source the compound from commercial vendors.
Conclusion
This compound is a potent and specific inhibitor of the LolCDE ABC transporter in Gram-negative bacteria. Its discovery and characterization have provided a valuable tool for studying the essential pathway of lipoprotein trafficking. The detailed information and protocols provided in this guide are intended to facilitate further research into the mechanism of action of this compound and the development of novel antibacterial agents targeting the LolCDE complex.
References
- 1. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
Pyrrolopyrimidinedione Compounds in Bacterial Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pyrrolopyrimidinedione compounds and their significance in antibacterial research. It covers their mechanism of action, quantitative antibacterial activity, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antibacterial agents.
Introduction to Pyrrolopyrimidinedione Compounds
Pyrrolopyrimidines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1] The pyrrolo[2,3-d]pyrimidine scaffold, in particular, is a key structural motif in many biologically active molecules.[2] The dione derivatives of this scaffold, specifically pyrrolo[2,3-d]pyrimidine-2,4-diones (also known as 7-deazaxanthines), are of growing interest as potential antibacterial agents. Their structural similarity to purine bases suggests the possibility of interfering with various cellular processes in bacteria.
Mechanism of Action
The antibacterial mechanism of action for pyrrolopyrimidinedione compounds is not yet fully elucidated and is an active area of research. However, based on the broader family of pyrrolopyrimidine derivatives and related heterocyclic compounds, several potential mechanisms have been proposed.
2.1. Inhibition of Essential Enzymes:
A primary hypothesized mechanism is the inhibition of essential bacterial enzymes. Due to their structural resemblance to endogenous purines, these compounds may act as competitive inhibitors for enzymes involved in nucleic acid synthesis and metabolism.[3]
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the DNA, ultimately causing cell death. Fluoroquinolone antibiotics, a major class of antibacterial drugs, target these enzymes. Pyrrolopyrimidine derivatives have been investigated as potential inhibitors of DNA gyrase.[4]
-
Dihydropteroate Synthase (DHPS) and Dihydrofolate Reductase (DHFR): These enzymes are involved in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in bacteria. Inhibition of this pathway disrupts bacterial growth. Some pyrrolo[2,3-d]pyrimidine derivatives have shown the potential to interfere with bacterial DHFR.[1]
2.2. Disruption of the Bacterial Cell Wall:
The bacterial cell wall, composed of peptidoglycan, is a critical structure for maintaining cell integrity and is a well-established target for antibiotics.[5] While not the most commonly cited mechanism for this class of compounds, some heterocyclic molecules can interfere with the multi-step process of peptidoglycan biosynthesis.[6] This can occur at various stages, from the synthesis of precursors in the cytoplasm to the final cross-linking of the peptidoglycan chains in the periplasm.[1]
2.3. Interference with Bacterial Signaling Pathways:
A more recently explored mechanism is the disruption of bacterial communication and virulence through the inhibition of signaling pathways.
-
Quorum Sensing (QS) Inhibition: Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on their population density. This system regulates various processes, including biofilm formation and the production of virulence factors. A study on a related compound, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, demonstrated its ability to inhibit biofilm formation in Pseudomonas aeruginosa by attenuating the quorum-sensing system.[7] This suggests that pyrrolopyrimidinediones may also possess the ability to modulate bacterial virulence through this pathway.
Below is a diagram illustrating a simplified bacterial quorum sensing signaling pathway that could be a potential target for pyrrolopyrimidinedione compounds.
Caption: Simplified bacterial quorum sensing pathway and a potential point of inhibition by pyrrolopyrimidinedione compounds.
Quantitative Antibacterial Activity
The antibacterial efficacy of pyrrolopyrimidinedione and related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The following table summarizes the MIC values for a series of synthesized pyrrolo[2,3-d]pyrimidine derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. While not all compounds are diones, this data provides insight into the potential of the core scaffold.
| Compound | R | S. aureus (MIC in mg/mL) | E. coli (MIC in mg/mL) | Reference |
| 3b | Cl | 0.31 | > 5 | [8] |
| 3c | CH3 | 0.31 | > 5 | [8] |
| 7e | F | 0.31 | > 5 | [8] |
| Ampicillin | (Standard) | 0.62 | - | [8] |
Note: The original study referenced used mg/mL. For comparison, ampicillin's MIC is provided.[8][9]
Experimental Protocols
4.1. Broth Microdilution Method for MIC Determination
This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a pyrrolopyrimidinedione compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Pyrrolopyrimidinedione compounds of interest
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the pyrrolopyrimidinedione compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). c. Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
-
Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.
The following diagram illustrates the workflow for the broth microdilution MIC assay.
Caption: Experimental workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
Pyrrolopyrimidinedione compounds represent a promising scaffold for the development of novel antibacterial agents. While research into their specific mechanisms of action is ongoing, preliminary data and studies on related compounds suggest potential for the inhibition of essential bacterial enzymes and the disruption of key signaling pathways such as quorum sensing. The quantitative data available for the broader class of pyrrolo[2,3-d]pyrimidines indicates encouraging antibacterial activity, particularly against Gram-positive bacteria.
Future research should focus on:
-
The synthesis and screening of a wider range of pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives to establish a clear structure-activity relationship.
-
Detailed mechanistic studies to identify the specific bacterial targets of these compounds.
-
In vivo efficacy studies to evaluate the therapeutic potential of the most promising candidates.
The continued exploration of this chemical class is a valuable endeavor in the critical search for new treatments to combat the growing threat of antimicrobial resistance.
References
- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3- d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Deazaxanthine, a novel prototype inhibitor of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing [frontiersin.org]
- 8. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The LolCDE ABC Transporter: A Linchpin of Gram-Negative Bacterial Outer Membrane Biogenesis and a Promising Antibacterial Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The outer membrane of Gram-negative bacteria serves as a formidable barrier, contributing significantly to their intrinsic resistance to many antibiotics. The integrity and function of this membrane are critically dependent on the correct localization of lipoproteins, a process orchestrated by the Localization of lipoprotein (Lol) pathway. At the heart of this pathway lies the LolCDE complex, an essential ATP-binding cassette (ABC) transporter embedded in the inner membrane. This technical guide provides a comprehensive overview of the structure, function, and mechanism of the LolCDE transporter. It details the key experimental methodologies used to investigate its activity and presents quantitative data to facilitate a deeper understanding of its biochemical properties. Furthermore, this guide explores the potential of LolCDE as a novel target for the development of urgently needed antibiotics against multidrug-resistant Gram-negative pathogens.
Introduction to the Lol Pathway and the Central Role of LolCDE
Gram-negative bacteria possess a unique cell envelope structure characterized by an inner and an outer membrane, separated by the periplasmic space. Lipoproteins are a diverse group of proteins anchored to these membranes by a lipid moiety attached to their N-terminal cysteine residue.[1][2][3] These molecules are vital for a multitude of cellular processes, including nutrient uptake, signal transduction, and maintenance of outer membrane integrity.[1][4][5][6]
The journey of outer membrane-destined lipoproteins from their site of synthesis in the cytoplasm to their final destination is a complex and highly regulated process known as the Lol pathway.[1][5][7][8] This pathway ensures the unidirectional and efficient transport of lipoproteins across the periplasm, preventing their mislocalization to the inner membrane, which can be toxic to the cell.[7]
The Lol pathway is initiated by the LolCDE complex, an ABC transporter residing in the inner membrane.[1][9][10] This complex is responsible for the energy-dependent extraction of triacylated lipoproteins from the inner membrane and their subsequent transfer to a soluble periplasmic chaperone, LolA.[8][9][10][11] LolA then shuttles the lipoprotein across the periplasm to the outer membrane receptor, LolB, which facilitates its final insertion into the outer membrane.[9][10] The essentiality of the LolCDE complex for the viability of many Gram-negative bacteria underscores its importance as a potential target for novel antimicrobial agents.[2][5][12][13][14]
The Molecular Architecture of the LolCDE Complex
The LolCDE complex is a hetero-oligomeric transporter composed of three distinct proteins: LolC, LolD, and LolE. The functional unit consists of one copy each of the transmembrane proteins LolC and LolE, and two copies of the nucleotide-binding domain (NBD) protein, LolD.[15]
-
LolC and LolE: These are integral membrane proteins that form the transmembrane domains (TMDs) of the transporter. They are structurally homologous, each containing multiple transmembrane helices that create a translocation pathway for the lipoprotein's lipid moiety.[1][7] LolC and LolE also possess large periplasmic domains that are crucial for substrate recognition and interaction with the periplasmic chaperone LolA.[16]
-
LolD: This protein is a peripheral membrane protein located on the cytoplasmic side of the inner membrane. It contains the highly conserved Walker A and B motifs characteristic of ABC transporters and is responsible for ATP binding and hydrolysis, which powers the transport cycle.[15]
Recent advances in cryogenic electron microscopy (cryo-EM) have provided high-resolution structural insights into the LolCDE complex in various functional states, including apo, lipoprotein-bound, and nucleotide-bound forms.[1][4][16][17] These structures have revealed the dynamic conformational changes that occur during the transport cycle.
Quantitative Structural Data
| Complex State | Resolution (Å) | PDB Accession Code | EMDB Accession Code | Reference |
| Apo-LolCDE | 4.2 | 7V8M | EMD-31804 | [4] |
| RcsF-LolCDE | 3.5 | 7V8L | EMD-31803 | [4] |
| AMPPNP-LolCDE | 3.6 | 7V8I | EMD-31802 | [4] |
| Lipoprotein-bound LolCDE | 3.2 - 3.8 | - | EMD-11887 | [17] |
| LolA-bound LolCDE | 3.2 - 3.8 | - | - | [17] |
| ADP-bound LolCDE | 3.2 - 3.8 | - | - | [17] |
The Mechanism of Lipoprotein Transport
The transport of a lipoprotein by LolCDE is a multi-step process driven by the energy of ATP hydrolysis. The cycle can be broadly divided into substrate recognition, extraction from the inner membrane, and transfer to LolA.
// Nodes Apo [label="1. Apo State (Resting)", fillcolor="#F1F3F4", fontcolor="#202124"]; LipoproteinBinding [label="2. Lipoprotein Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; ATPBinding [label="3. ATP Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="4. Lipoprotein Extraction\n& LolA Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="5. Transfer to LolA", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Hydrolysis [label="6. ATP Hydrolysis & Reset", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Apo -> LipoproteinBinding [label="Lipoprotein\n(in IM)", color="#34A853"]; LipoproteinBinding -> ATPBinding [label="2 ATP", color="#4285F4"]; ATPBinding -> Extraction [label="Conformational\nChange", color="#EA4335"]; Extraction -> Transfer [label="LolA", color="#FBBC05"]; Transfer -> ATP_Hydrolysis [label="Lipoprotein-LolA\nReleased", color="#34A853"]; ATP_Hydrolysis -> Apo [label="2 ADP + 2 Pi", color="#4285F4"]; } .dot Figure 1: The Lipoprotein Transport Cycle of the LolCDE Complex.
-
Apo State: In the resting state, the LolCDE complex is in an outward-facing conformation, ready to accept a lipoprotein substrate.[4]
-
Lipoprotein Binding: An outer membrane-destined lipoprotein, embedded in the inner membrane, laterally enters the central cavity of the LolCDE complex.[7] The recognition is specific for triacylated lipoproteins, and lipoproteins with an aspartate at the +2 position (relative to the acylated cysteine) are typically retained in the inner membrane.[5]
-
ATP Binding: The binding of two ATP molecules to the LolD subunits induces a significant conformational change in the complex.
-
Lipoprotein Extraction and LolA Binding: The ATP-induced conformational change causes the NBDs to dimerize, which in turn drives the movement of the TMDs. This movement is thought to "squeeze" the lipid moiety of the lipoprotein out of the inner membrane.[2] Concurrently, the periplasmic chaperone LolA is recruited to the periplasmic domains of LolCDE.[16]
-
Transfer to LolA: The extracted lipoprotein is then transferred to the hydrophobic cavity of LolA, forming a soluble LolA-lipoprotein complex.[9][10]
-
ATP Hydrolysis and Reset: Hydrolysis of ATP to ADP and inorganic phosphate resets the LolCDE transporter to its initial apo state, releasing ADP and Pi, and making it available for another round of transport.
LolCDE as a Target for Novel Antibiotics
The essentiality of the LolCDE complex in many pathogenic Gram-negative bacteria, coupled with its absence in eukaryotes, makes it an attractive target for the development of new antibiotics.[2][5][14] Several small molecule inhibitors of LolCDE have been identified through phenotypic screening and other drug discovery efforts.[12][13]
These inhibitors typically function by disrupting the normal transport cycle of LolCDE, leading to the accumulation of unprocessed lipoproteins in the inner membrane and ultimately causing cell death.[12][13]
Known Inhibitors and their Effects
| Inhibitor | Mechanism of Action | Effect on ATPase Activity | Reference(s) |
| G0507 | Binds to LolCDE and disrupts the transport cycle. | Stimulates ATPase activity in wild-type LolCDE, but not in resistant mutants. | [12][13] |
| Compound 2 | Promotes the dissociation of bound lipoproteins from LolCDE. | Not explicitly stated, but inhibits the release of lipoproteins. | [7] |
| Pyridineimidazoles | Inhibit the function of the LolCDE complex, blocking the release of outer membrane-specific lipoproteins. | Not explicitly stated, but inhibit lipoprotein release. | [8] |
| Lolamicin | Competitively binds to the LolCDE protein complex, disrupting lipoprotein transport. | Not explicitly stated, but competitively inhibits lipoprotein binding. |
The discovery and characterization of these inhibitors provide valuable chemical probes to further dissect the mechanism of lipoprotein transport and serve as starting points for the development of new classes of antibiotics.
Experimental Protocols
A variety of biochemical and biophysical assays are employed to study the function of the LolCDE transporter. Detailed, step-by-step protocols for some of the key experiments are provided below.
// Nodes Overexpression [label="1. Overexpression of LolCDE\nin E. coli", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="2. Purification of LolCDE\n(e.g., Affinity Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reconstitution [label="3. Reconstitution into\nProteoliposomes", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="4. Functional Assays", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TransportAssay [label="In vitro Lipoprotein\nTransport Assay", fillcolor="#FBBC05", fontcolor="#202124"]; ATPaseAssay [label="ATPase Activity Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InhibitorScreening [label="Inhibitor Screening", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Overexpression -> Purification [color="#5F6368"]; Purification -> Reconstitution [color="#5F6368"]; Reconstitution -> Assay [color="#5F6368"]; Assay -> TransportAssay [color="#5F6368"]; Assay -> ATPaseAssay [color="#5F6368"]; Assay -> InhibitorScreening [color="#5F6368"]; } .dot Figure 2: General experimental workflow for studying LolCDE function.
Overexpression and Purification of the LolCDE Complex
This protocol describes a general method for obtaining purified LolCDE complex from E. coli.
-
Vector Construction: The genes encoding lolC, lolD, and lolE are cloned into a suitable expression vector, often as a single operon. A purification tag (e.g., His-tag, Strep-tag) is typically fused to one of the subunits (e.g., C-terminus of LolD) to facilitate purification.
-
Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an OD600 of ~0.8-1.0. Protein expression is then induced with an appropriate inducer (e.g., IPTG for T7 promoter-based systems) and the culture is incubated at a lower temperature (e.g., 18-20°C) for an extended period (e.g., 12-16 hours) to enhance protein folding and solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) supplemented with protease inhibitors (e.g., PMSF, leupeptin) and DNase I. Cells are lysed by high-pressure homogenization or sonication.
-
Membrane Fractionation: The cell lysate is subjected to ultracentrifugation to pellet the cell membranes.
-
Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a mild non-ionic detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG)) to extract the membrane-embedded LolCDE complex.
-
Affinity Chromatography: The solubilized membrane fraction is incubated with an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins, Strep-Tactin for Strep-tagged proteins). The resin is washed extensively with a wash buffer containing a low concentration of detergent to remove non-specifically bound proteins.
-
Elution: The purified LolCDE complex is eluted from the resin using an elution buffer containing a competing agent (e.g., imidazole for His-tags, desthiobiotin for Strep-tags).
-
Size-Exclusion Chromatography: For further purification and to ensure homogeneity, the eluted protein is subjected to size-exclusion chromatography.
In Vitro Lipoprotein Transport Assay
This assay measures the ATP-dependent transfer of a lipoprotein from LolCDE-containing proteoliposomes to the periplasmic chaperone LolA.[1]
-
Preparation of Proteoliposomes: Purified LolCDE complex is reconstituted into liposomes prepared from E. coli polar lipids. This is typically achieved by mixing the purified protein with pre-formed liposomes and removing the detergent by dialysis or with bio-beads.
-
Reaction Setup: The LolCDE-containing proteoliposomes are incubated with purified LolA in a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl).
-
Initiation of Transport: The transport reaction is initiated by the addition of ATP and MgCl2. A control reaction without ATP is run in parallel.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Separation of Components: After incubation, the proteoliposomes (containing LolCDE and any remaining lipoprotein) are separated from the soluble fraction (containing LolA and any transferred lipoprotein-LolA complex) by centrifugation or filtration.
-
Analysis: The amount of lipoprotein transferred to LolA in the soluble fraction is quantified by SDS-PAGE and Western blotting using an antibody specific to the lipoprotein.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the LolCDE complex. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).
-
Reaction Setup: Purified LolCDE (either in detergent or reconstituted in proteoliposomes) is added to a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2).
-
Initiation of Reaction: The reaction is initiated by the addition of a known concentration of ATP.
-
Incubation: The reaction is incubated at a constant temperature (e.g., 37°C) for a specific time. The reaction should be stopped within the linear range of Pi release.
-
Quenching and Detection: The reaction is stopped by the addition of a quenching solution (e.g., EDTA or SDS). The amount of Pi released is then determined by adding a malachite green-molybdate reagent, which forms a colored complex with Pi.
-
Quantification: The absorbance of the colored complex is measured at a specific wavelength (e.g., 620-660 nm). The concentration of Pi is determined by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
-
Calculation of Specific Activity: The ATPase specific activity is calculated as the amount of Pi released per unit of enzyme per unit of time (e.g., nmol Pi/min/mg protein).
Conclusion and Future Perspectives
The LolCDE ABC transporter is a fascinating molecular machine that plays an indispensable role in the biogenesis of the outer membrane in Gram-negative bacteria. Our understanding of its structure and function has been significantly advanced by recent structural and biochemical studies. These studies have not only elucidated the intricate mechanism of lipoprotein transport but have also validated LolCDE as a promising target for the development of new antibiotics.
Future research in this field will likely focus on:
-
High-throughput screening and rational design of novel LolCDE inhibitors: The development of more potent and specific inhibitors is crucial for translating the promise of LolCDE as a drug target into clinical reality.
-
Understanding the regulation of LolCDE expression and activity: Elucidating the cellular mechanisms that control the Lol pathway will provide a more complete picture of its role in bacterial physiology.
-
Investigating the diversity of Lol systems in different bacterial species: While much of the research has focused on E. coli, studying the Lol pathway in other pathogenic bacteria may reveal species-specific differences that could be exploited for targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
- 6. A 'Build and Retrieve' methodology ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibitors of gram-negative lipoprotein trafficking discovered by phenotypic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening [scite.ai]
- 12. researchgate.net [researchgate.net]
- 13. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uniprot.org [uniprot.org]
The Pyrrolopyrimidinedione G0507: A Potent Inhibitor of Outer Membrane Lipoprotein Trafficking in Gram-Negative Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The outer membrane of Gram-negative bacteria is a critical structure for their survival and pathogenesis, making its biogenesis an attractive target for novel antimicrobial agents. This technical guide provides a comprehensive overview of the compound G0507, a potent and specific inhibitor of the LolCDE ABC transporter, a key component in the trafficking of lipoproteins to the outer membrane. We will delve into the mechanism of action of this compound, present key quantitative data on its activity, detail relevant experimental protocols for its study, and visualize the associated biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in microbiology, drug discovery, and bacterial cell biology.
Introduction to Outer Membrane Biogenesis and the Lol System
The Gram-negative bacterial cell envelope is a complex, multi-layered structure essential for viability. The outer membrane (OM) serves as a selective permeability barrier, protecting the cell from harsh environments and preventing the influx of many antibiotics.[1][2] The biogenesis of the OM is a complex process that requires the transport of its constituent components, including lipopolysaccharides (LPS), phospholipids, and outer membrane proteins (OMPs), from their sites of synthesis in the cytoplasm and inner membrane to their final destination.[1][3][4]
A critical class of OMPs are the lipoproteins, which are anchored to the OM and play diverse roles in maintaining its structural integrity and function. The localization of lipoproteins to the OM is mediated by the Lol (lipoprotein outer membrane localization) system. This system is comprised of the inner membrane ABC transporter complex LolCDE, the periplasmic chaperone LolA, and the outer membrane receptor LolB. The LolCDE complex is responsible for the ATP-dependent extraction of lipoproteins from the inner membrane and their transfer to LolA.
This compound: A Novel Inhibitor of the LolCDE Complex
This compound is a pyrrolopyrimidinedione compound identified through a phenotypic screen for inhibitors of Escherichia coli growth.[5] This screen specifically selected for compounds that induce the extracytoplasmic σE stress response, a signaling pathway activated by the accumulation of mislocalized outer membrane proteins.[2][5]
Mechanism of Action
This compound directly targets the LolCDE ABC transporter.[5] Evidence for this mechanism of action includes:
-
Genetic Resistance: Mutations in the genes encoding the components of the LolCDE complex (lolC, lolD, and lolE) confer resistance to this compound.[5]
-
Phenotypic Effects: Treatment of E. coli with this compound results in the accumulation of fully processed Lpp, a major outer membrane lipoprotein, in the inner membrane, a hallmark of LolCDE inhibition.[5]
-
Biochemical Activity: this compound binds directly to the purified LolCDE complex and stimulates its ATPase activity.[5][6][7] This suggests that this compound may lock the transporter in a non-productive conformation, leading to futile cycles of ATP hydrolysis without effective lipoprotein transport.
The inhibitory action of this compound on the LolCDE complex disrupts the lipoprotein trafficking pathway, leading to a failure in outer membrane biogenesis and ultimately, bacterial cell death.
Quantitative Data on this compound Activity
The interaction of this compound with the LolCDE complex has been characterized biochemically, providing quantitative measures of its binding affinity and its effect on enzymatic activity.
Table 1: Binding Affinity of this compound to Wild-Type and Resistant LolCDE Complexes
| LolCDE Complex | Approximate Dissociation Constant (KD) (μM) |
| Wild-Type (LolCDEWT) | 1.4 ± 0.5 |
| Resistant Mutant (LolCQ258KDE) | 0.8 ± 0.3 |
Data from Nickerson et al., 2018.[6]
Table 2: Effect of this compound on the ATPase Activity of Wild-Type and Resistant LolCDE Complexes
| LolCDE Complex | This compound Concentration (μM) | Change in ATPase Activity |
| Wild-Type (LolCDEWT) | 0.8 | Stimulated |
| Wild-Type (LolCDEWT) | 3.2 | Stimulated |
| Resistant Mutant (LolCQ258KDE) | 0.8 | Minor Effect |
| Resistant Mutant (LolCQ258KDE) | 3.2 | Minor Effect |
Data from Nickerson et al., 2018.[6][7]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on bacterial physiology and the LolCDE complex.
σE Stress Response Reporter Assay
This assay is used to identify compounds that induce the σE-mediated envelope stress response, which is often triggered by defects in outer membrane biogenesis.
-
Strain Construction: A reporter strain is constructed by chromosomally integrating a reporter gene (e.g., lacZ) under the control of a σE-dependent promoter.
-
Assay Procedure:
-
The reporter strain is grown to early exponential phase in a suitable medium.
-
The culture is then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
After a defined incubation period, the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a standard colorimetric or fluorometric assay.
-
An increase in reporter activity in the presence of the compound indicates induction of the σE stress response.
-
In Vitro ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolytic activity of the purified LolCDE complex.
-
Protein Purification: The LolCDE complex (both wild-type and mutant versions) is overexpressed and purified using standard chromatographic techniques.
-
Assay Procedure:
-
The purified LolCDE complex is incubated in a reaction buffer containing ATP and the test compound (this compound) at various concentrations.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
The change in ATPase activity in the presence of this compound is calculated relative to a no-compound control.
-
Fluorescence Microscopy for Morphological Analysis
This method is used to visualize the cellular effects of this compound treatment, specifically looking for morphological changes indicative of defects in the lipoprotein transport pathway.
-
Cell Preparation and Treatment:
-
E. coli cells are grown to mid-logarithmic phase.
-
The cells are then treated with a supra-MIC (Minimum Inhibitory Concentration) concentration of this compound (e.g., 4x MIC) for a specified duration (e.g., 2 hours).
-
-
Staining and Imaging:
-
The treated cells are stained with a membrane-permeable dye (e.g., Nile red) to visualize the cell envelope and a DNA-intercalating dye (e.g., DAPI) to visualize the nucleoid.
-
The stained cells are then imaged using fluorescence microscopy.
-
-
Analysis: The images are analyzed for morphological changes, such as the swelling of the periplasmic space, particularly at the cell poles, which is a characteristic phenotype of lipoprotein trafficking inhibition.[6]
Visualizations
The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of this compound inhibition of the Lol lipoprotein trafficking pathway.
References
- 1. Bacterial outer membrane - Wikipedia [en.wikipedia.org]
- 2. Interfering with outer membrane biogenesis to fight Gram-negative bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cracking outer membrane biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Probing the Inhibition of Lipoprotein Trafficking: A Structural and Mechanistic Analysis of G0507 Binding to LolCDE
For Immediate Release
SOUTH SAN FRANCISCO, CA – October 30, 2025 – In the ongoing battle against antibiotic resistance, the bacterial lipoprotein transport (Lol) system presents a critical and largely unexploited target. This technical guide delves into the structural and functional analysis of G0507, a novel pyrrolopyrimidinedione compound, and its interaction with the essential inner membrane ABC transporter, LolCDE, in Gram-negative bacteria. This document synthesizes findings from key studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism of action, binding characteristics, and the experimental methodologies used to elucidate them.
The LolCDE complex is indispensable for bacterial viability, responsible for the ATP-dependent extraction of lipoproteins from the inner membrane and their transfer to the periplasmic chaperone LolA.[1][2] Disrupting this pathway leads to the mislocalization of lipoproteins, compromising the integrity of the outer membrane and ultimately causing cell death. This compound was identified as a potent inhibitor of Escherichia coli growth, inducing an extracytoplasmic σE stress response, a hallmark of envelope stress.[1][3][4] Genetic studies have unequivocally identified LolCDE as the molecular target of this compound, with resistance-conferring mutations found in the lolC, lolD, and lolE genes.[1][3]
Quantitative Analysis of this compound-LolCDE Interaction
Biochemical assays have been pivotal in quantifying the binding and functional effects of this compound on the LolCDE complex. Surface Plasmon Resonance (SPR) and ATPase activity assays reveal a nuanced interaction, particularly when comparing the wild-type transporter to a resistant mutant.
Binding Affinity of this compound to LolCDE Variants
Surface plasmon resonance experiments were conducted to directly measure the binding of this compound to purified LolCDE complexes. The data indicates that this compound binds to both the wild-type (LolCDEWT) and a resistance-conferring mutant (LolCQ258KDE) with comparable affinities, suggesting that the resistance mechanism is not due to a simple loss of binding.[3]
| Compound | LolCDE Variant | Binding Affinity (KD) | Technique |
| This compound | Wild-Type (WT) | ~1.4 ± 0.5 µM | Surface Plasmon Resonance (SPR) |
| This compound | LolCQ258KDE | ~0.8 ± 0.3 µM | Surface Plasmon Resonance (SPR) |
Functional Impact of this compound on LolCDE ATPase Activity
This compound's interaction with LolCDE leads to a stimulation of its basal ATPase activity.[3] This effect, however, is significantly diminished in the LolCQ258KDE mutant, indicating that while the compound can still bind, it fails to functionally engage the mutant complex in the same manner.[1][3] This suggests an uncoupling of binding from ATPase stimulation as the mechanism of resistance.[2]
| LolCDE Variant | This compound Concentration | Effect on ATPase Activity |
| Wild-Type (WT) | 0.8 µM | Stimulation |
| Wild-Type (WT) | 3.2 µM | Strong Stimulation |
| LolCQ258KDE | 0.8 µM | Minor Effect |
| LolCQ258KDE | 3.2 µM | Minor Effect |
Structural Insights and Mechanism of Action
While a co-crystal or cryo-EM structure of this compound bound to LolCDE is not yet available, a wealth of structural data on the LolCDE complex in various states (apo, lipoprotein-bound, nucleotide-bound) provides a robust framework for understanding this compound's inhibitory action.[5][6][7][8] Cryo-EM structures have revealed the V-shaped architecture of the transporter, with a central cavity for lipoprotein binding and translocation.[5][6]
Mutations conferring resistance to this compound and the structurally dissimilar inhibitor, compound 2, map to the transmembrane domains of LolC and LolE.[2] This suggests that the inhibitor binding site may be located at the interface of these two subunits, preventing critical conformational changes required for the lipoprotein release cycle.[9] The binding of this compound likely locks the transporter in a state that futilely hydrolyzes ATP without effective lipoprotein transport, leading to the accumulation of processed lipoproteins in the inner membrane.[1][3]
Figure 1: Proposed mechanism of this compound action on the LolCDE transporter.
Experimental Protocols
The characterization of this compound's interaction with LolCDE relies on a series of detailed biochemical and structural biology techniques.
Overexpression and Purification of LolCDE Complex
-
Construct Generation : The genes for E. coli LolC, LolD, and LolE are cloned into an expression vector, often with a polyhistidine tag on one of the subunits (e.g., LolE) for affinity purification.
-
Expression : The expression plasmid is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of ~0.8-1.0. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells are grown for a further period at a lower temperature (e.g., 18-20°C) overnight.
-
Membrane Preparation : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors), and lysed by high-pressure homogenization. The cell lysate is subjected to ultracentrifugation to pellet the cell membranes.
-
Solubilization : The membrane pellet is resuspended and the LolCDE complex is solubilized from the membrane using a mild detergent, such as n-dodecyl-β-D-maltoside (DDM).
-
Affinity Chromatography : The solubilized protein is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins.
-
Elution and Size-Exclusion Chromatography : The LolCDE complex is eluted with a buffer containing imidazole. The eluted fractions are then concentrated and further purified by size-exclusion chromatography (gel filtration) to ensure homogeneity of the complex.
Figure 2: Workflow for the purification of the LolCDE protein complex.
ATPase Activity Assay
-
Reaction Setup : Purified LolCDE complex is reconstituted into proteoliposomes or assayed in the presence of detergent micelles.
-
Assay Buffer : The assay is performed in a buffer containing Tris-HCl, NaCl, MgCl2, and the desired concentration of this compound or DMSO as a control.
-
Initiation : The reaction is initiated by the addition of ATP.
-
Phosphate Detection : The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi) over time. This is commonly done using a colorimetric method, such as the malachite green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.
-
Data Analysis : The rate of Pi release is calculated from a standard curve and plotted against the protein concentration to determine the specific activity (e.g., in nmol Pi/min/mg protein).
Cryo-Electron Microscopy (Cryo-EM) Structural Determination
While a this compound-LolCDE co-structure is not available, the general workflow for determining the structure of LolCDE itself involves the following key steps, as described in recent literature.[5][6][7][8]
-
Sample Preparation : The purified LolCDE complex, often reconstituted into nanodiscs for stability and a more native-like environment, is applied to a cryo-EM grid.[6][7][8]
-
Vitrification : The grid is plunge-frozen in liquid ethane to create a thin layer of vitrified ice, embedding the protein particles in random orientations.
-
Data Collection : The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the particles.
-
Image Processing : The movies are processed to correct for beam-induced motion. Individual particle images are then picked, classified into different 2D views, and subsequently used to reconstruct a 3D model of the protein complex.[5]
-
Model Building and Refinement : An atomic model of LolCDE is built into the resulting 3D density map and refined to high resolution.[5][6]
Figure 3: Logical relationship of this compound inhibiting the bacterial Lol pathway.
Conclusion and Future Directions
This compound is a valuable chemical probe for dissecting the mechanism of lipoprotein trafficking in Gram-negative bacteria.[1][3] The compound effectively inhibits the LolCDE transporter by binding to the complex and stimulating non-productive ATP hydrolysis, ultimately blocking the release of lipoproteins into the periplasm. Although high-level resistance can emerge from single point mutations, the comparable binding affinity of this compound to both wild-type and resistant LolCDE variants suggests a sophisticated mechanism of resistance beyond simple target-site modification.[3] Future work to obtain a high-resolution structure of this compound in complex with LolCDE is critical. Such a structure would illuminate the precise binding pocket and the molecular interactions that lead to the uncoupling of ATP hydrolysis from transport, providing an invaluable blueprint for the structure-based design of next-generation LolCDE inhibitors that can evade known resistance mechanisms.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Antibacterial Activity of G0507: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G0507 is a novel pyrrolopyrimidinedione compound identified as a potent inhibitor of the LolCDE ABC transporter, a critical component of the lipoprotein trafficking pathway in Gram-negative bacteria.[1][2][3] This pathway is essential for the localization of lipoproteins to the outer membrane, a unique and vital feature of Gram-negative bacteria. By disrupting this process, this compound demonstrates significant antibacterial activity, primarily against Escherichia coli. The compound's mechanism of action involves the accumulation of unprocessed lipoproteins in the inner membrane, which in turn triggers the extracytoplasmic σE stress response, a key signaling pathway for maintaining cell envelope homeostasis.[1][2][3] This technical guide provides an in-depth overview of the initial studies on this compound's antibacterial activity, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Antibacterial Activity of this compound
The antibacterial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | 0.78 |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli.
Experimental Protocols
The following section details the methodologies employed in the initial studies of this compound's antibacterial activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against Escherichia coli was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain and Culture Conditions: Escherichia coli was grown in Mueller-Hinton broth (MHB) at 37°C with shaking.
-
Preparation of this compound: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of this compound were then prepared in MHB in a 96-well microtiter plate.
-
Inoculum Preparation: An overnight culture of E. coli was diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate was incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound at which no visible bacterial growth was observed.
σE Stress Response Reporter Assay
To investigate the induction of the σE stress response by this compound, a reporter strain of E. coli was utilized. This strain contains a lacZ gene under the control of a σE-dependent promoter.
-
Reporter Strain: An E. coli strain engineered with a σE-responsive promoter fused to the lacZ gene was used.
-
Treatment with this compound: The reporter strain was grown to the mid-logarithmic phase and then treated with various concentrations of this compound.
-
β-Galactosidase Assay: At different time points after treatment, aliquots of the bacterial culture were taken, and the cells were lysed. The β-galactosidase activity was measured using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).
-
Data Analysis: The level of β-galactosidase activity was correlated with the induction of the σE stress response.
Visualizations: Signaling Pathways and Experimental Workflows
LolCDE Lipoprotein Trafficking Pathway and Inhibition by this compound
The following diagram illustrates the normal function of the LolCDE pathway in Gram-negative bacteria and the point of inhibition by this compound. Lipoproteins destined for the outer membrane are first processed in the inner membrane. The LolCDE complex then extracts these lipoproteins and transfers them to the periplasmic chaperone LolA for transport to the outer membrane. This compound binds to the LolCDE complex, disrupting this extraction and transfer process.
Caption: Inhibition of the LolCDE lipoprotein trafficking pathway by this compound.
Experimental Workflow for MIC Determination
This diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound. The workflow begins with the preparation of bacterial cultures and the compound dilutions, followed by incubation and final determination of the MIC value.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
σE Stress Response Pathway Activation
The accumulation of unprocessed lipoproteins in the inner membrane due to this compound activity triggers the σE stress response. This signaling cascade involves the sequential cleavage of the anti-sigma factor RseA, leading to the release of σE, which then activates the transcription of stress response genes.
Caption: Activation of the σE stress response pathway by this compound.
References
Methodological & Application
G0507 Treatment Protocol for Escherichia coli Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G0507 is a novel pyrrolopyrimidinedione compound that has been identified as a potent inhibitor of the LolCDE ABC transporter in Escherichia coli.[1][2][3] This transporter is a critical component of the Lol (lipoprotein localization) system, which is essential for trafficking lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria.[1][2] By inhibiting LolCDE, this compound disrupts outer membrane biogenesis, leading to the accumulation of unprocessed lipoproteins in the inner membrane, induction of the extracytoplasmic σE stress response, and ultimately, inhibition of bacterial growth.[1][3] These characteristics make this compound a valuable chemical probe for studying lipoprotein trafficking and a potential starting point for the development of new antimicrobial agents targeting multidrug-resistant Gram-negative bacteria.[1][2]
This document provides detailed application notes and protocols for the use of this compound in treating Escherichia coli cultures. It includes information on the compound's mechanism of action, quantitative data on its activity, and step-by-step experimental protocols for its application and the assessment of its effects.
Mechanism of Action
This compound targets the LolCDE complex, an ATP-binding cassette (ABC) transporter located in the inner membrane of E. coli. The LolCDE complex is responsible for the initial step of transporting lipoproteins destined for the outer membrane across the periplasm. This compound binds to the LolCDE complex and stimulates its ATPase activity.[1][2] However, in resistant mutants, such as those with a Q258K substitution in LolC, this compound can still bind but no longer stimulates ATPase activity, suggesting this stimulation is key to its inhibitory effect.[1][2] The inhibition of LolCDE leads to the accumulation of fully processed lipoproteins, such as Lpp, in the inner membrane.[1][2] This disruption of lipoprotein trafficking triggers the σE-dependent extracytoplasmic stress response, a key signaling pathway that responds to perturbations in the bacterial envelope.[1]
Quantitative Data
The inhibitory activity of this compound against E. coli can be quantified by determining its Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC value for this compound against an efflux-deficient strain of E. coli.
| E. coli Strain | This compound MIC (µg/mL) | Reference |
| Efflux-deficient (ΔtolC) | 0.125 - 0.25 | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically supplied as a powder.
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 5 mg/mL.[4]
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3] When stored at -80°C, it is recommended to use it within 6 months.[3]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against E. coli using the broth microdilution method.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of approximately 0.001 (corresponding to ~1 x 10^5 CFU/mL).
-
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in LB broth in a 96-well plate. The final volume in each well should be 50 µL. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
Following incubation, determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control (uninoculated broth).
-
Protocol for Assessing Induction of the σE Stress Response
This protocol uses a reporter gene assay to measure the induction of the σE stress response in E. coli following treatment with this compound. This requires an E. coli strain engineered with a reporter gene (e.g., lacZ) under the control of a σE-dependent promoter.
Materials:
-
E. coli strain with a σE-dependent reporter fusion (e.g., P3rpoH::lacZ)
-
LB broth
-
This compound stock solution
-
Reagents for β-galactosidase assay (e.g., ONPG)
Procedure:
-
Culture Preparation and Treatment:
-
Grow the reporter strain overnight at 37°C in LB broth.
-
Dilute the overnight culture into fresh LB broth and grow to an early- to mid-logarithmic phase (OD600 ≈ 0.2-0.4).
-
Add this compound at the desired concentration (e.g., 1x, 2x, 4x MIC). Include a vehicle control.
-
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
Collect samples at various time points (e.g., 0, 30, 60, 120 minutes) post-treatment.
-
-
β-Galactosidase Assay:
-
Perform a β-galactosidase assay on the collected samples to measure the activity of the reporter gene.
-
Calculate the Miller units to quantify the induction of the σE stress response. A significant increase in Miller units in the this compound-treated samples compared to the control indicates induction of the response.
-
Protocol for Observing Morphological Changes
Inhibition of lipoprotein trafficking by this compound can lead to characteristic morphological changes in E. coli, such as swelling of the periplasmic space.[1]
Materials:
-
E. coli strain of interest
-
LB broth
-
This compound stock solution
-
Fluorescent membrane stain (e.g., FM4-64)
-
DNA stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow E. coli to mid-logarithmic phase in LB broth.
-
Treat the cells with this compound at a concentration known to be effective (e.g., 4x MIC) for a specified period (e.g., 2 hours).[1]
-
-
Staining:
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS containing the fluorescent dyes (e.g., FM4-64 for the membrane and DAPI for the nucleoid).
-
Incubate as required by the dye manufacturer's instructions.
-
-
Microscopy:
-
Mount the stained cells on a microscope slide.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen dyes.
-
Capture images of both treated and untreated cells for comparison.
-
-
Analysis:
-
Examine the images for morphological changes in the this compound-treated cells, such as cell elongation, blebbing, or swelling of the periplasm, particularly at the poles of the cells.[1]
-
Conclusion
This compound is a powerful tool for investigating the essential lipoprotein trafficking pathway in E. coli. The protocols provided here offer a framework for researchers to study the effects of this inhibitor on bacterial growth, stress responses, and cell morphology. This information can aid in the elucidation of the intricacies of outer membrane biogenesis and may contribute to the development of novel antibacterial therapeutics.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scienceopen.com [scienceopen.com]
Application Notes: Studying Lipoprotein Transport with the LXR Agonist T0901317
A Note on G0507: Initial research indicates that this compound is an inhibitor of the LolCDE ABC transporter, crucial for lipoprotein trafficking in Gram-negative bacteria. Its application is primarily in the field of microbiology and antibiotic discovery. For researchers focused on eukaryotic and human lipoprotein transport, particularly in the context of metabolic diseases and drug development, a more relevant tool is an agonist of the Liver X Receptor (LXR), such as T0901317.
Introduction to T0901317 and Lipoprotein Transport
T0901317 is a potent and selective synthetic agonist for Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a pivotal role in the transcriptional regulation of cholesterol, fatty acid, and glucose homeostasis.[1][2][3] Activation of LXRs is a key mechanism for stimulating reverse cholesterol transport (RCT), the process by which excess cholesterol from peripheral tissues is transported back to the liver for excretion. This makes T0901317 an invaluable tool for studying lipoprotein transport, particularly the efflux of cholesterol from macrophages, a critical step in preventing the development of atherosclerosis.
By activating LXR, T0901317 induces the expression of several target genes involved in cholesterol transport, most notably the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[4][5][6] These transporters are essential for mediating the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I) and High-Density Lipoprotein (HDL), respectively.
Mechanism of Action
T0901317 diffuses into the cell and binds to LXR, which is typically present in the cytoplasm or nucleus. Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This LXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.[6] This binding recruits coactivator proteins and initiates the transcription of genes involved in cholesterol efflux and lipid metabolism, such as ABCA1 and ABCG1. The resulting increase in ABCA1 and ABCG1 protein levels at the cell surface enhances the capacity of the cell to efflux cholesterol to extracellular acceptors like apoA-I and HDL.
Protocols for Studying Lipoprotein Transport Using T0901317
In Vitro Cholesterol Efflux Assay Using THP-1 Macrophages
This protocol details the measurement of cholesterol efflux from human THP-1 monocyte-derived macrophages, a widely used model system. The assay quantifies the movement of labeled cholesterol from the cells to an extracellular acceptor.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
[³H]-cholesterol or a fluorescent cholesterol analog (e.g., NBD-cholesterol)
-
T0901317 (stock solution in DMSO)
-
Apolipoprotein A-I (apoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors
-
Scintillation fluid and counter (for [³H]-cholesterol) or fluorescence plate reader (for NBD-cholesterol)
-
96-well tissue culture plates
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed THP-1 cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well.
-
Induce differentiation into macrophages by adding PMA to a final concentration of 100 ng/mL and incubate for 72 hours.[7]
-
-
Cholesterol Labeling:
-
Equilibration and Treatment:
-
Wash the cells to remove excess labeled cholesterol.
-
Add serum-free medium containing T0901317 at desired concentrations (typically 1-10 µM) or vehicle control (DMSO).
-
Incubate for 16-24 hours to allow for equilibration of the labeled cholesterol within the cell and for the induction of target gene expression.[7][9]
-
-
Cholesterol Efflux:
-
Wash the cells and add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL apoA-I or 50 µg/mL HDL).
-
Incubate for 4 hours to allow for cholesterol efflux.
-
-
Data Collection and Analysis:
-
Collect the supernatant (containing the effluxed cholesterol).
-
Lyse the cells in the wells with a suitable lysis buffer.
-
Measure the radioactivity or fluorescence in both the supernatant and the cell lysate.
-
Calculate the percentage of cholesterol efflux using the formula: % Efflux = [Counts/Fluorescence in Supernatant] / ([Counts/Fluorescence in Supernatant] + [Counts/Fluorescence in Lysate]) x 100
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of LXR target genes, such as ABCA1 and ABCG1, following treatment with T0901317.
Materials:
-
Differentiated THP-1 macrophages (or other relevant cell type)
-
T0901317
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Cell Treatment:
-
Plate and differentiate THP-1 cells in 6-well plates.
-
Treat the cells with T0901317 (e.g., 5 µM and 10 µM) or vehicle control for 24 hours.[5]
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.[4]
-
Data Presentation
Table 1: Effect of T0901317 on Gene Expression in Human Macrophages
| Gene | Treatment (24h) | Fold Change in mRNA Expression (vs. Vehicle) | Reference |
| ABCA1 | 5 µM T0901317 | 5.5 | [5] |
| 10 µM T0901317 | 7.8 | [5] | |
| ABCG1 | 5 µM T0901317 | 6.0 | [5] |
| 10 µM T0901317 | 9.4 | [5] | |
| LXRα | 5 µM T0901317 | 5.6 | [5] |
| 10 µM T0901317 | 8.9 | [5] |
Table 2: Effect of T0901317 on Cholesterol Efflux from Macrophages
| Cell Type | Treatment | Cholesterol Acceptor | % Increase in Cholesterol Efflux (vs. Vehicle) | Reference |
| THP-1 Macrophages | 10 µM T0901317 | apoA-I | ~75% | [10] |
| Mouse Peritoneal Macrophages | T0901317-treated mice | apoA-I | Significantly Increased | [11] |
Table 3: In Vivo Effects of T0901317 in Mouse Models
| Mouse Model | Treatment | Key Findings | Reference |
| apoE-/- Mice | 10 mg/kg/day T0901317 | Reduced aortic atherosclerotic lesion area by ~60% | [11] |
| Increased plasma HDL cholesterol and apoA-I | [11] | ||
| Wild-type Mice | 50 mg/kg/day T0901317 | Increased plasma triglycerides | [12] |
| Increased expression of ABCA1 and ABCG1 in various tissues | [12] |
Disclaimer: All protocols and data are provided for research purposes only. Researchers should optimize conditions for their specific experimental systems. T0901317 is a research chemical and not for human use. The in vivo use of T0901317 can lead to hypertriglyceridemia and liver steatosis, which should be considered in experimental design and data interpretation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the Liver X Receptor by Agonist TO901317 Improves Hepatic Insulin Resistance via Suppressing Reactive Oxygen Species and JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ectorbio.com [ectorbio.com]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cholesterol metabolism and efflux in human THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of T0901317 on ATP-binding cassette transporter A1 and Niemann-Pick type C1 in apoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: G0507 ATPase Activity Assay with Purified LolCDE
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bacterial LolCDE complex is an essential ATP-binding cassette (ABC) transporter responsible for the trafficking of lipoproteins to the outer membrane of Gram-negative bacteria, making it a promising target for novel antibiotics. This application note provides a detailed protocol for assaying the ATPase activity of purified LolCDE in the presence of G0507, a pyrrolopyrimidinedione compound that has been identified as a potent stimulator of the complex's ATPase function.[1][2] The protocol utilizes a malachite green-based colorimetric assay to quantify ATP hydrolysis. This document also includes methodologies for the purification of the LolCDE complex and its reconstitution, along with data presentation and visualization to facilitate understanding of the compound's mechanism of action.
Introduction
The rise of antibiotic resistance necessitates the discovery of novel bacterial targets and inhibitory compounds. The lipoprotein trafficking (Lol) pathway is essential for the viability of Gram-negative bacteria, and its central component, the inner membrane ABC transporter LolCDE, represents a key vulnerability.[2][3] The LolCDE complex utilizes the energy from ATP hydrolysis to extract lipoproteins from the inner membrane for transport to the outer membrane.[4][5]
This compound is a novel small molecule that inhibits the growth of Escherichia coli by targeting the LolCDE complex.[1][6] Interestingly, in vitro studies have revealed that this compound stimulates the basal ATPase activity of wild-type LolCDE.[1][2] This hyperactivity is thought to disrupt the normal lipoprotein transport cycle, leading to bacterial cell death. In contrast, a specific mutation in the LolC subunit (LolC Q258K) confers resistance to this compound; while the compound can still bind to this mutant complex, it no longer stimulates its ATPase activity.[1][2]
This application note provides a comprehensive guide for researchers to study the effects of this compound and other potential modulators on the ATPase activity of purified and reconstituted LolCDE.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the ATPase activity of wild-type LolCDE (LolCDEWT) and the this compound-resistant mutant (LolCQ258KDE).
| LolCDE Variant | This compound Concentration (µM) | Fold Stimulation of ATPase Activity (relative to no this compound) |
| LolCDEWT | 0.8 | ~2.5 |
| LolCDEWT | 3.2 | ~4.0 |
| LolCQ258KDE | 0.8 | ~1.0 (no stimulation) |
| LolCQ258KDE | 3.2 | ~1.0 (no stimulation) |
Data is approximated from published findings for illustrative purposes.[2][7]
Experimental Protocols
Protocol 1: Purification of Strep-tagged LolCDE Complex
This protocol describes the purification of the LolCDE complex with a C-terminal Strep-tag II on the LolD subunit from E. coli.
1. Overexpression of LolCDE: a. Transform E. coli BL21(DE3) cells with a plasmid encoding the lolCDE operon, with a C-terminal Strep-tag II on lolD. b. Grow the cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 1.0.[4] c. Induce protein expression with 0.05% (w/v) L-arabinose and continue to grow the culture at 18°C for 14 hours.[4] d. Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.[4]
2. Membrane Preparation: a. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) and lyse the cells by sonication on ice. b. Remove undisrupted cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C. c. Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C. d. Resuspend the membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 1% n-dodecyl-β-D-maltoside (DDM)).
3. Affinity Chromatography: a. Incubate the solubilized membranes with Strep-Tactin resin for 1-2 hours at 4°C with gentle rotation. b. Wash the resin with wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 3% glycerol, 0.05% DDM) to remove non-specifically bound proteins.[4] c. Elute the LolCDE complex with wash buffer containing 2.5 mM d-Desthiobiotin.[4]
4. Reconstitution into Nanodiscs (Optional but Recommended): a. Mix the purified LolCDE complex, Membrane Scaffold Protein (MSP), and phospholipids (e.g., POPG) in a specific molar ratio (e.g., 1:2.4:80 for LolCDE:MSP:POPG).[4] b. Remove the detergent using Bio-Beads to allow for the self-assembly of nanodiscs.[8] c. Purify the reconstituted LolCDE in nanodiscs by size-exclusion chromatography.
Protocol 2: this compound ATPase Activity Assay using Malachite Green
This protocol details the measurement of LolCDE ATPase activity in the presence of this compound.
1. Reagents and Buffers:
- Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.05% DDM (if not in nanodiscs).
- ATP Solution: 100 mM ATP in water, pH 7.0.
- This compound Stock Solution: 10 mM this compound in DMSO.
- Malachite Green Reagent A: 0.111% (w/v) Malachite Green in 6 N H2SO4.
- Malachite Green Reagent B: 7.5% (w/v) Ammonium Molybdate.
- Malachite Green Reagent C: 11% (v/v) Tween-20.
- Malachite Green Working Solution: Mix Reagents A, B, and C in a 10:2.5:0.2 ratio shortly before use.[6]
- Stop Solution: 34% (w/v) Sodium Citrate.[6]
- Phosphate Standard: 1 M KH2PO4 solution for standard curve.
2. Assay Procedure: a. Prepare a phosphate standard curve by making serial dilutions of the KH2PO4 standard in the assay buffer. b. In a 96-well plate, add 10 nM of purified and reconstituted LolCDE (WT or mutant) to each well. c. Add varying concentrations of this compound (e.g., 0.8 µM and 3.2 µM) or DMSO (vehicle control) to the wells. Incubate for 10 minutes at room temperature. d. Initiate the ATPase reaction by adding ATP to a final concentration of 2 mM. The final reaction volume should be around 50-100 µL. e. Incubate the plate at 37°C for a set period (e.g., 15-30 minutes) during which the reaction is linear. f. Stop the reaction by adding 50 µL of the Malachite Green Working Solution.[6] g. Incubate for 2 minutes at room temperature to allow for color development.[6] h. Add 20 µL of the Stop Solution to stabilize the color.[6] i. Measure the absorbance at 620-650 nm using a plate reader.
3. Data Analysis: a. Subtract the absorbance of the no-enzyme control from all readings. b. Use the phosphate standard curve to determine the amount of inorganic phosphate (Pi) released in each well. c. Calculate the specific activity of LolCDE (nmol Pi/min/mg protein). d. Determine the fold stimulation of ATPase activity by this compound by dividing the specific activity in the presence of the compound by the specific activity of the DMSO control.
Visualization of Workflow and Mechanism
Caption: Experimental workflow for the this compound ATPase activity assay with purified LolCDE.
Caption: Proposed mechanism of this compound's effect on LolCDE ATPase activity.
References
- 1. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malachite green ATPase assay [bio-protocol.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of G0507 against Gram-negative Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global public health. The development of novel antimicrobial agents is crucial to combat infections caused by these pathogens. G0507 is a novel investigational compound with potential antimicrobial activity. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This value is a critical parameter in the early-stage evaluation of a new antimicrobial compound, providing essential data on its potency and spectrum of activity.
The protocols described herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data reproducibility and comparability.[3][4][5]
Experimental Principles
The determination of the MIC is typically performed using broth microdilution or agar dilution methods.[2][6] This protocol will focus on the broth microdilution method due to its suitability for higher throughput screening.[1] In this method, a standardized inoculum of the test organism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. Following incubation, the wells are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of the agent that inhibits this growth.
Experimental Workflow
Caption: Experimental workflow for MIC determination of this compound.
Detailed Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Gram-negative bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
McFarland 0.5 turbidity standard
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a suitable amount of this compound powder.
-
Dissolve the powder in a minimal amount of an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The choice of solvent should be based on the solubility of this compound and should be tested for its own antimicrobial activity at the highest concentration used in the assay.
-
Ensure the stock solution is fully dissolved. The stock solution can be stored at -20°C or as recommended based on the stability of the compound.
Protocol 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it reaches the log phase of growth (typically 2-6 hours).
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Protocol 3: Broth Microdilution MIC Assay
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution (e.g., 128 µg/mL in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. This will result in a range of this compound concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).
-
Inoculate wells 1 through 11 with 10 µL of the standardized bacterial inoculum (prepared in Protocol 2). This will bring the final volume in each well to 110 µL.
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Quality Control
A reference strain, such as E. coli ATCC 25922, should be tested with a standard antibiotic (e.g., ciprofloxacin) to ensure the validity of the experimental setup.[6] The resulting MIC for the reference strain should fall within the expected range as defined by CLSI or EUCAST guidelines.
Data Presentation
The MIC values for this compound against a panel of Gram-negative bacteria should be summarized in a clear and concise table.
| Gram-Negative Bacterium | Strain ID | This compound MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 4 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 |
| Klebsiella pneumoniae | ATCC 700603 | 8 |
| Acinetobacter baumannii | Clinical Isolate 1 | 32 |
| Enterobacter cloacae | Clinical Isolate 2 | 8 |
Potential Signaling Pathway Interaction (Hypothetical)
Should this compound be found to interfere with a known bacterial signaling pathway, such as a two-component system involved in antibiotic resistance, a diagram can be used to visualize this interaction.
Caption: Hypothetical inhibition of a two-component system by this compound.
This application note provides a comprehensive protocol for the determination of the MIC of the novel compound this compound against Gram-negative bacteria. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data that is essential for the continued development and evaluation of this compound as a potential therapeutic agent. The provided templates for data presentation and visualization will aid in the clear communication of experimental findings.
References
- 1. emerypharma.com [emerypharma.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. iacld.com [iacld.com]
- 5. eucast: Clinical breakpoints and dosing of antibiotics [eucast.org]
- 6. 3.4. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
G0507: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of G0507, a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria. This compound serves as a valuable chemical probe for studying lipoprotein trafficking and inducing the extracytoplasmic σE stress response.
Chemical Properties and Storage
This compound is a pyrrolopyrimidinedione compound with the molecular formula C₁₈H₁₅N₃O₃S and a molecular weight of 353.40 g/mol . Proper storage is crucial to maintain its stability and efficacy.
| Property | Value |
| Molecular Formula | C₁₈H₁₅N₃O₃S |
| Molecular Weight | 353.40 g/mol |
| Solubility | DMSO: 5 mg/mL |
| Water: Sparingly soluble | |
| Storage (Powder) | -20°C for up to 3 years |
| 4°C for up to 2 years | |
| Storage (in Solvent) | -80°C for up to 6 months |
| -20°C for up to 1 month |
This compound Mechanism of Action
This compound targets the LolCDE complex, an essential ABC transporter responsible for the localization of lipoproteins to the outer membrane of Gram-negative bacteria. By inhibiting LolCDE, this compound disrupts this crucial pathway, leading to the accumulation of mislocalized lipoproteins and triggering an extracytoplasmic stress response mediated by the sigma factor σE.
Caption: this compound inhibits the LolCDE transporter, blocking lipoprotein transport and inducing the σE stress response.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, nuclease-free pipette tips
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 353.40 g/mol * Volume (L) * 1000 mg/g For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you will need 3.534 mg of this compound.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of anhydrous/sterile DMSO to the tube containing the this compound powder.
-
Dissolve this compound: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Caption: Workflow for the preparation of a this compound stock solution in DMSO.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound against E. coli
This protocol outlines a method for determining the MIC of this compound against Escherichia coli using a broth microdilution method.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
E. coli strain (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile tubes for dilution
-
Incubator (37°C)
Procedure:
-
Prepare E. coli Inoculum:
-
From a fresh agar plate, pick a single colony of E. coli and inoculate it into a tube containing 3-5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
In a sterile 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of desired final concentrations (e.g., from 100 µM down to 0.098 µM).
-
Ensure the final concentration of DMSO in each well does not exceed 0.5% to avoid solvent toxicity to the bacteria. Include a vehicle control well containing only MHB and the highest concentration of DMSO used.
-
-
Inoculate the Plate:
-
Add the prepared E. coli inoculum to each well containing the serially diluted this compound, as well as to a positive control well (MHB with bacteria, no this compound) and a negative control well (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader to quantify bacterial growth.
-
Application of G0507 in High-Throughput Screening for Novel Antibacterial Agents
For Research Use Only.
Introduction
G0507 is a potent, selective inhibitor of the essential Gram-negative bacterial ABC transporter, LolCDE. This transporter is a critical component of the lipoprotein trafficking pathway, responsible for the localization of lipoproteins to the outer membrane. Inhibition of LolCDE leads to the mislocalization of lipoproteins, disruption of the outer membrane integrity, and ultimately, bacterial cell death. The essentiality and conservation of the LolCDE complex among Gram-negative bacteria make it an attractive target for the development of novel antibiotics. This compound, a pyrrolopyrimidinedione compound, serves as an invaluable chemical probe for studying the LolCDE pathway and as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering new antibacterial agents with a similar mechanism of action.
This application note provides detailed protocols for the use of this compound in both cell-based (phenotypic) and target-based (biochemical) high-throughput screening assays.
Mechanism of Action of this compound
This compound was identified through a phenotypic screen for inhibitors of Escherichia coli growth. Subsequent mechanistic studies revealed that it targets the LolCDE complex. Treatment of E. coli with this compound results in the accumulation of fully processed lipoproteins in the inner membrane, a hallmark of LolCDE inhibition. Interestingly, in vitro studies with purified LolCDE have shown that this compound stimulates the ATPase activity of the wild-type complex. However, in a mutant strain conferring high-level resistance to this compound, this stimulatory effect is abrogated, suggesting a complex interaction that ultimately leads to the disruption of the transporter's function in vivo.
Data Presentation
Quantitative analysis of this compound's activity is crucial for its application as a control compound in HTS. The following tables summarize the available data on its biological activity.
Table 1: Antibacterial Activity of this compound
| Organism | Strain | MIC (µg/mL) | Notes |
| Escherichia coli | Efflux-deficient (ΔtolC) / OM-compromised (imp4213) | Data not publicly available | This compound was identified in a screen using this strain, indicating potent activity. |
| Escherichia coli | Wild-Type | Data not publicly available | Activity is expected to be lower than in compromised strains due to efflux and permeability. |
Table 2: Biochemical Activity of this compound against Purified LolCDE
| Parameter | Value | Conditions |
| Effect on ATPase Activity | Stimulatory | Wild-type LolCDE complex |
| Concentration for Stimulation | 0.8 µM and 3.2 µM | 10 nM LolCDE protein |
| IC50 | Data not publicly available | An IC50 value for the inhibition of the overall transport function has not been determined in a biochemical format. |
Experimental Protocols
Protocol 1: High-Throughput Phenotypic Screening for Bacterial Growth Inhibition
This protocol describes a whole-cell, growth-based assay in a 384-well format to identify compounds that inhibit bacterial growth, using this compound as a positive control for LolCDE pathway inhibition.
Materials:
-
Escherichia coli strain (e.g., efflux-deficient strain for increased sensitivity)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound (positive control)
-
DMSO (vehicle control)
-
Compound library
-
Sterile 384-well clear-bottom microplates
-
Automated liquid handler
-
Microplate incubator
-
Microplate reader (for measuring optical density at 600 nm, OD600)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli into 5 mL of MHB and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed MHB.
-
Incubate at 37°C with shaking until the culture reaches the early exponential phase (OD600 ≈ 0.2-0.4).
-
Dilute the exponential phase culture to a final density of ~5 x 10^5 CFU/mL in fresh MHB.
-
-
Plate Preparation:
-
Using an automated liquid handler, dispense 50 µL of the diluted bacterial culture into each well of a 384-well plate.
-
Controls:
-
Negative Control (Vehicle): Add DMSO to a final concentration of 0.5-1% in designated wells.
-
Positive Control (this compound): Prepare a dose-response curve of this compound (e.g., 11-point, 3-fold serial dilution starting from 50 µM) in designated wells.
-
-
Compound Addition:
-
Transfer compounds from the library plates to the assay plates using a pintool or acoustic liquid handler to a final concentration of 10-20 µM.
-
-
-
Incubation:
-
Seal the plates with a breathable membrane to prevent evaporation while allowing gas exchange.
-
Incubate the plates at 37°C for 16-18 hours without shaking.
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (OD600_compound - OD600_positive_control) / (OD600_negative_control - OD600_positive_control))
-
Determine the IC50 values for active compounds and the this compound control.
-
Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor > 0.5 indicates an excellent assay.
-
Protocol 2: High-Throughput Biochemical Screening for LolCDE ATPase Activity
This protocol describes an in vitro assay to measure the ATPase activity of purified LolCDE complex in a 384-well format. This assay can be used to identify compounds that directly interact with and modulate the ATPase function of LolCDE. This compound can be used as a reference compound to study the stimulation of ATPase activity.
Materials:
-
Purified and reconstituted LolCDE complex
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.05% DDM (or other suitable detergent)
-
ATP
-
This compound
-
Malachite Green Phosphate Assay Kit
-
384-well microplates (clear, flat-bottom)
-
Automated liquid handler
-
Microplate reader (for measuring absorbance at ~620-650 nm)
Procedure:
-
Plate Preparation:
-
Dispense 10 µL of Assay Buffer into all wells of a 384-well plate.
-
Add compounds from the library and this compound (as a reference for stimulation) to the appropriate wells.
-
Add 10 µL of a 2x concentrated solution of the purified LolCDE complex (e.g., 20 nM final concentration) to all wells except the no-enzyme control.
-
-
Reaction Initiation:
-
Prepare a 2x concentrated ATP solution in Assay Buffer (e.g., 2 mM final concentration).
-
Add 20 µL of the 2x ATP solution to all wells to start the reaction. The final reaction volume should be 40 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a Malachite Green-based detection reagent according to the manufacturer's instructions. Typically, this involves adding the Malachite Green reagent and incubating for 15-30 minutes at room temperature for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (typically 620-650 nm).
-
Create a standard curve using the provided phosphate standards.
-
Convert the absorbance values of the samples to the amount of Pi produced.
-
Calculate the percent stimulation or inhibition for each compound relative to the DMSO control.
-
Visualizations
Figure 1. The Lipoprotein Trafficking (Lol) Pathway in Gram-Negative Bacteria and the point of inhibition by this compound.
Figure 2. Experimental workflow for a high-throughput phenotypic screen for bacterial growth inhibitors.
Figure 3. Logical relationship from this compound's molecular action to the measurable phenotypic outcome in a whole-cell screen.
Application Notes and Protocols: Fluorescence Microscopy of G0507-Treated Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gram-negative bacteria possess a complex cell envelope, featuring an outer membrane that acts as a formidable barrier against many antibiotics. A key process in maintaining this barrier is the trafficking of lipoproteins from the inner membrane to the outer membrane, a task managed by the Lol (Localization of lipoproteins) system. G0507 is a potent and specific small molecule inhibitor of the LolCDE complex, an essential ABC transporter within this system. By disrupting lipoprotein transport, this compound compromises the integrity of the outer membrane, leading to bacterial cell death.
Fluorescence microscopy is a powerful and indispensable tool for investigating the cellular effects of antibacterial compounds like this compound.[1][2] It allows for the direct visualization and quantification of changes in bacterial viability, membrane integrity, and cell morphology in real-time and at the single-cell level.[1][3] These application notes provide detailed protocols for using fluorescence microscopy to characterize the bactericidal mechanism of this compound.
Mechanism of Action: this compound Inhibition of the Lol Pathway
In Gram-negative bacteria, lipoproteins are synthesized in the cytoplasm, translocated across the inner membrane, and then transported through the periplasm to the outer membrane by the Lol system. The LolCDE complex, embedded in the inner membrane, is responsible for extracting lipoproteins and handing them off to the periplasmic chaperone, LolA. This compound directly inhibits the LolCDE transporter, preventing the release of lipoproteins into the periplasm. This blockage halts the biogenesis of the outer membrane, leading to envelope stress and a loss of membrane integrity.
Caption: Mechanism of this compound action on the bacterial Lol pathway.
Application 1: Assessing Bacterial Viability and Membrane Integrity
The most direct consequence of this compound activity is the disruption of the bacterial membrane. This can be quantitatively assessed using a live/dead viability assay, which employs two fluorescent nucleic acid stains: a membrane-permeant dye that stains all cells (e.g., SYTO 9) and a membrane-impermeant dye that stains only cells with compromised membranes (e.g., Propidium Iodide, PI).[1]
-
Live Cells : With intact membranes, they exclude PI and are stained only by SYTO 9, fluorescing green.
-
Dead/Damaged Cells : With compromised membranes, they are stained by both dyes. Due to higher binding affinity and fluorescence quenching, they fluoresce red.[4]
Experimental Protocol: Live/Dead Staining
This protocol is adapted from established methods for bacterial viability assessment.[5][6][7]
1. Preparation of Bacterial Culture: a. Inoculate a suitable broth (e.g., LB, TSB) with a single colony of the Gram-negative bacterium of interest (e.g., Escherichia coli). b. Grow the culture overnight at 37°C with shaking. c. Subculture the bacteria into fresh broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).
2. This compound Treatment: a. Aliquot the bacterial culture into microcentrifuge tubes or a 96-well plate. b. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 5x MIC). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., 70% isopropanol for 1 hour). c. Incubate at 37°C for a predetermined time course (e.g., 1, 2, 4 hours).
3. Staining: a. Prepare the dual-dye staining solution. A common formulation is a mixture of SYTO 9 (e.g., 5 µM) and Propidium Iodide (e.g., 30 µM) in sterile saline or PBS.[6] Note: Optimal dye concentrations may need to be determined empirically for different bacterial species.[8] b. Add 3 µL of the dye mixture for every 1 mL of bacterial culture.[5] c. Mix gently and incubate at room temperature in the dark for 15 minutes.[5]
4. Microscopy and Imaging: a. Pipette 5 µL of the stained bacterial suspension onto a clean glass slide and cover with a coverslip. b. Visualize immediately using a fluorescence microscope equipped with appropriate filter sets.
- SYTO 9 (Green): Excitation ~480 nm / Emission ~500 nm.
- Propidium Iodide (Red): Excitation ~535 nm / Emission ~617 nm. c. Capture multiple images from different fields for each sample to ensure representative data.
Data Presentation and Analysis
Quantitative data should be collected by counting the number of live (green) and dead (red) cells across several images for each condition.
Table 1: Quantitation of Bacterial Viability after this compound Treatment
| Treatment Condition | Concentration | Incubation Time (hr) | % Live Cells (Mean ± SD) | % Dead Cells (Mean ± SD) |
| Vehicle Control (DMSO) | - | 2 | 98.2 ± 1.5 | 1.8 ± 1.5 |
| This compound | 1x MIC | 2 | 45.7 ± 4.1 | 54.3 ± 4.1 |
| This compound | 5x MIC | 2 | 8.3 ± 2.9 | 91.7 ± 2.9 |
| Positive Control (Isopropanol) | 70% | 1 | 1.5 ± 0.8 | 98.5 ± 0.8 |
Experimental Workflow Diagram
Caption: Workflow for assessing bacterial viability post-G0507 treatment.
Application 2: Visualizing Cell Division Defects
The bacterial cell envelope is a dynamic structure that is critically remodeled during cell division. By disrupting outer membrane biogenesis, this compound can indirectly interfere with the cell division machinery, leading to morphological defects such as cell filamentation, abnormal septum placement, or cell lysis. These effects can be visualized by staining the cell membrane and the bacterial chromosome (nucleoid).
-
Membrane Stains (e.g., FM 4-64): These lipophilic styryl dyes insert into the plasma membrane, allowing for the visualization of cell boundaries and septum formation.[2]
-
DNA Stains (e.g., DAPI): DAPI is a membrane-permeable dye that binds strongly to A-T rich regions in DNA, allowing for clear visualization of the bacterial nucleoid and its segregation during division.[1][2]
Experimental Protocol: Membrane and Nucleoid Staining
1. Bacterial Culture and Treatment: a. Grow and treat bacterial cultures with this compound as described in Application 1 (steps 1 and 2). It is often useful to examine cells at sub-inhibitory concentrations of the drug to observe morphological changes without immediate cell death.
2. Staining: a. For live-cell imaging: i. To the treated culture, add FM 4-64 to a final concentration of 1-5 µg/mL and DAPI to a final concentration of 1-2 µg/mL. ii. Incubate at room temperature in the dark for 5-10 minutes. b. For fixed-cell imaging (optional but can improve image quality): i. Harvest cells by centrifugation (5000 x g, 5 min). ii. Resuspend in PBS and fix with 2.5% paraformaldehyde for 15 minutes at room temperature. iii. Wash cells twice with PBS. iv. Resuspend in PBS and add the fluorescent dyes as described above.
3. Microscopy and Imaging: a. Prepare a slide by placing a small volume of stained cells onto an agarose pad (1.5% agarose in PBS) to immobilize them for imaging.[9] b. Visualize using a fluorescence microscope.
- DAPI (Blue): Excitation ~360 nm / Emission ~460 nm.
- FM 4-64 (Red): Excitation ~515 nm / Emission ~640 nm. c. Acquire images, including phase-contrast or DIC images to visualize the full cell outline.
Data Presentation and Analysis
Morphological changes can be quantified using image analysis software (e.g., ImageJ/FIJI) to measure cell length and count the number of cells exhibiting defects.
Table 2: Morphological Analysis of this compound-Treated Bacteria
| Treatment Condition | Concentration | Average Cell Length (µm ± SD) | % Filamentous Cells (>10 µm) | % Cells with Segregation Defects |
| Vehicle Control (DMSO) | - | 3.1 ± 0.5 | < 1% | < 1% |
| This compound | 0.5x MIC | 8.9 ± 2.1 | 35% | 15% |
| This compound | 1x MIC | 12.4 ± 3.5 | 62% | 48% |
Summary
Fluorescence microscopy provides a robust and visually intuitive platform for elucidating the mechanism of action of novel antibacterial agents like this compound. The protocols outlined here enable researchers to quantitatively assess the impact on bacterial membrane integrity and qualitatively observe critical effects on cell division and morphology. This approach is vital for characterizing new drug candidates and understanding the fundamental processes of the bacterial cell cycle.
References
- 1. news-medical.net [news-medical.net]
- 2. Bacterial Vivisection: How Fluorescence-Based Imaging Techniques Shed a Light on the Inner Workings of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing Bacterial Cell Division and Cell Envelope Biogenesis with Live-Cell Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. dovepress.com [dovepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. FtsZ Dynamics during the Division Cycle of Live Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Impact of G0507 on Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of the novel compound G0507 on bacterial growth. This compound, a pyrrolopyrimidinedione, is a potent inhibitor of the LolCDE ABC transporter, which is essential for lipoprotein trafficking in Gram-negative bacteria.[1] This document outlines various methodologies to quantify its inhibitory effects, determine its potency, and understand its mechanism of action.
Introduction to this compound and its Target
This compound acts as a chemical probe to dissect lipoprotein trafficking and has been shown to inhibit the growth of Escherichia coli.[1] Its mechanism of action involves the induction of the extracytoplasmic σE stress response, a key indicator of envelope stress in Gram-negative bacteria.[1] Understanding the impact of this compound on bacterial growth is crucial for its development as a potential antimicrobial agent.
Key Methodologies for Assessing Antibacterial Activity
A variety of in vitro methods can be employed to assess the antimicrobial susceptibility of bacteria to this compound.[2] These techniques can be broadly categorized as those that measure the inhibition of growth (bacteriostatic) and those that determine the killing of bacteria (bactericidal). The choice of method depends on factors such as the required throughput, precision, and the specific research question being addressed.[2][3]
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5][6][7][8]
This is a widely used and robust method for determining the MIC of an antimicrobial agent.[7][9][10] It involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[5][11]
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in sterile Mueller-Hinton Broth (MHB) to create a working stock solution.
-
Preparation of Bacterial Inoculum:
-
Streak the test bacterium (e.g., E. coli) on a suitable agar plate and incubate overnight at 37°C.
-
Select 3-5 isolated colonies and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no this compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).[7][8] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[11][13]
In this method, varying concentrations of this compound are incorporated into molten agar before it solidifies.[4][12] A standardized bacterial inoculum is then spotted onto the surface of the agar plates. This method is particularly useful for testing multiple bacterial strains simultaneously against a single compound.[5]
The E-test utilizes a plastic strip impregnated with a predefined gradient of this compound.[4][5] The strip is placed on an agar plate that has been inoculated with the test bacterium. During incubation, the antibiotic diffuses into the agar, creating a concentration gradient. The MIC is determined at the point where the elliptical zone of inhibition intersects the concentration scale on the strip.[4]
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.[8]
Protocol: MBC Determination
-
Perform a Broth Microdilution MIC Assay: Follow the protocol described in section 2.1.1.
-
Subculturing: After determining the MIC, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations) and spread-plate it onto nutrient agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating bacterial death.
Quantitative Data Presentation
Summarizing the quantitative data from these assays in a structured table allows for easy comparison of the activity of this compound against different bacterial strains or under different conditions.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Interpretation |
| E. coli ATCC 25922 | 8 | 16 | Bacteriostatic at lower concentrations, bactericidal at higher concentrations. |
| P. aeruginosa PAO1 | 32 | >64 | Higher concentrations are required for inhibition. |
| S. aureus ATCC 29213 | >128 | >128 | Likely not effective against this Gram-positive bacterium. |
Advanced Methodologies for Mechanistic Insights
Beyond determining the inhibitory concentrations, several other methods can provide deeper insights into the impact of this compound on bacterial physiology.
Bacterial Growth Curve Analysis
Monitoring the growth of bacteria over time in the presence of different concentrations of this compound can reveal its effect on the growth kinetics. This is typically done by measuring the optical density (OD600) of a liquid culture at regular intervals.[13][14]
Protocol: Growth Curve Analysis
-
Prepare Cultures: In a 96-well plate, prepare bacterial cultures in MHB with varying concentrations of this compound (e.g., 0x, 0.5x, 1x, and 2x MIC).
-
Incubate and Measure: Incubate the plate in a microplate reader capable of maintaining a constant temperature (37°C) and shaking. Measure the OD600 of each well every 15-30 minutes for 18-24 hours.
-
Plot Data: Plot the OD600 values against time to generate growth curves for each this compound concentration.
Colony Forming Unit (CFU) Assay
The CFU assay is a direct method to quantify the number of viable bacteria in a sample.[15][16][17][18][19] It is particularly useful for determining the bactericidal or bacteriostatic nature of a compound over time (time-kill assay).
Protocol: Time-Kill Assay
-
Expose Bacteria to this compound: Inoculate a flask of MHB containing a specific concentration of this compound (e.g., 2x or 4x MIC) with a standardized bacterial suspension. Include a control flask without this compound.
-
Collect Samples: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline and plate a known volume of each dilution onto nutrient agar plates.
-
Incubate and Count: Incubate the plates at 37°C for 24 hours and then count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate CFU/mL: Calculate the number of CFU/mL for each time point and treatment condition.
Metabolic Activity Assays (MTT/XTT)
Tetrazolium-based assays like MTT and XTT measure the metabolic activity of cells by assessing the activity of dehydrogenase enzymes.[20][21][22] These assays can provide a rapid assessment of cell viability in response to this compound treatment.[23][24]
Protocol: XTT Viability Assay
-
Prepare Bacterial Suspension: Prepare a bacterial suspension and expose it to different concentrations of this compound in a 96-well plate as described for the MIC assay.
-
Incubate: Incubate the plate for a defined period (e.g., 2-4 hours).
-
Add XTT Reagent: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Incubate and Measure: Incubate the plate for an additional 2-5 hours at 37°C. Measure the absorbance of the soluble formazan product at the appropriate wavelength (typically 450-500 nm) using a microplate reader.
-
Analyze Data: A decrease in absorbance indicates a reduction in metabolic activity and, therefore, cell viability.
Microscopy-Based Methods
Direct visualization of bacteria using microscopy can provide valuable qualitative and quantitative data on the effects of this compound.
-
Phase-Contrast and Differential Interference Contrast (DIC) Microscopy: These techniques can be used to observe changes in bacterial morphology, such as filamentation or cell lysis, upon treatment with this compound.[25]
-
Fluorescence Microscopy: Using fluorescent dyes like SYTO 9 and propidium iodide (Live/Dead staining) can differentiate between live and dead bacteria based on membrane integrity.[26]
-
Time-Lapse Microscopy: This powerful technique allows for the real-time monitoring of individual bacterial cells and their progeny, providing detailed information on growth rates, division times, and the heterogeneity of responses to this compound.[27]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Caption: Workflow for MIC and MBC determination.
Caption: Proposed signaling impact of this compound.
Conclusion
The methodologies described in these application notes provide a robust framework for evaluating the antibacterial properties of this compound. By systematically determining its MIC and MBC, analyzing its effects on bacterial growth kinetics and viability, and visualizing its impact on cellular processes, researchers can gain a comprehensive understanding of its potential as a novel antimicrobial agent. The provided protocols are designed to be adaptable to specific laboratory settings and research objectives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. woah.org [woah.org]
- 3. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. apec.org [apec.org]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
- 11. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Unit 5.3 Measuring Bacterial Growth – Introduction to Microbiology for Health Sciences [pressbooks.bccampus.ca]
- 15. What are the methods used to measure bacterial growth? | AAT Bioquest [aatbio.com]
- 16. 2.5. Colony Forming Unit (CFU) Assay [bio-protocol.org]
- 17. stemcell.com [stemcell.com]
- 18. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. 2.8. Colony-Forming Unit (CFU) Assay [bio-protocol.org]
- 20. XTT assay for detection of bacterial metabolic activity in water-based polyester polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.plos.org [journals.plos.org]
- 23. Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Review of Methods to Determine Viability, Vitality, and Metabolic Rates in Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Applications of Microscopy in Bacteriology [scirp.org]
- 26. dovepress.com [dovepress.com]
- 27. Methods to monitor bacterial growth and replicative rates at the single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing the σE Stress Response with G0507
For Researchers, Scientists, and Drug Development Professionals
Introduction
The σE (sigma E) stress response is a crucial extracytoplasmic stress response pathway in Gram-negative bacteria, such as Escherichia coli. It plays a vital role in maintaining cell envelope integrity by sensing and responding to the accumulation of unfolded or mislocalized outer membrane proteins (OMPs). Activation of the σE pathway leads to the upregulation of genes involved in protein folding, degradation, and transport, helping the cell to mitigate envelope stress.
G0507 is a novel pyrrolopyrimidinedione compound that has been identified as a potent inhibitor of the LolCDE ABC transporter.[1] The LolCDE complex is essential for the transport of lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. By inhibiting this crucial transport system, this compound causes the accumulation of unprocessed lipoproteins in the inner membrane, which in turn triggers a robust activation of the σE stress response. This makes this compound a valuable chemical tool for studying the σE stress response and for investigating the effects of lipoprotein transport inhibition.
These application notes provide a detailed protocol for inducing the σE stress response in E. coli using this compound, along with methods for quantifying the response.
Mechanism of Action
This compound specifically targets the LolCDE ABC transporter, a key component of the lipoprotein localization (Lol) pathway. Inhibition of LolCDE disrupts the normal trafficking of lipoproteins, leading to their accumulation in the inner membrane. This accumulation of aberrant proteins in the cell envelope is a potent stress signal that activates the σE signaling cascade.
The σE signaling pathway is initiated by the proteolytic degradation of the anti-σE factor, RseA, a transmembrane protein that sequesters σE at the inner membrane. Under stress conditions, the protease DegS is activated, initiating a proteolytic cascade that, along with other proteases like RseP, leads to the degradation of RseA. The release of σE allows it to bind to RNA polymerase and direct the transcription of σE-dependent genes, thereby mounting a response to the envelope stress.
Quantitative Data Summary
While detailed dose-response and time-course data for the induction of the σE stress response by this compound are not extensively published in a tabular format, the following table summarizes key quantitative and qualitative findings from the available literature.
| Parameter | Cell Line / Strain | Method | Observation | Reference |
| Minimum Inhibitory Concentration (MIC) | E. coli K-12 | Broth microdilution | 0.25 µg/mL | Nickerson et al., 2018 |
| σE Stress Response Induction | E. coli carrying a σE-responsive reporter | Reporter gene assay | This compound induces the σE stress response | Nickerson et al., 2018 |
| Mechanism of Action | In vitro assays with purified components | ATPase activity assay | This compound inhibits the ATPase activity of the LolCDE complex | Nickerson et al., 2018 |
Experimental Protocols
Materials
-
E. coli strain containing a σE-responsive reporter plasmid (e.g., pSC101 carrying rpoHP3-lacZ)
-
Luria-Bertani (LB) broth
-
This compound (stock solution prepared in DMSO)
-
DMSO (vehicle control)
-
Appropriate antibiotics for plasmid maintenance
-
Sterile culture tubes and flasks
-
Spectrophotometer
-
Microcentrifuge
-
Reagents for β-galactosidase assay (see below)
-
Reagents for SDS-PAGE and Western blotting (see below)
Protocol 1: Induction of σE Stress Response with this compound
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the E. coli reporter strain into 5 mL of LB broth containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Subculturing and Growth:
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth with antibiotic.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).
-
-
Treatment with this compound:
-
Aliquot the bacterial culture into smaller volumes (e.g., 1 mL) in sterile tubes.
-
Add this compound to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). A vehicle control (DMSO) should be included.
-
Incubate the cultures at 37°C with shaking for the desired amount of time (e.g., 30, 60, 90, 120 minutes).
-
Protocol 2: Quantification of σE Stress Response using β-Galactosidase Assay
This protocol measures the activity of a lacZ reporter gene under the control of a σE-dependent promoter.
-
Sample Collection:
-
Following treatment with this compound (Protocol 1), place the culture tubes on ice to stop bacterial growth.
-
Measure the final OD600 of each culture.
-
-
Cell Lysis:
-
Take a defined volume of each culture (e.g., 100-200 µL) and transfer to a microcentrifuge tube.
-
Add 20 µL of 0.1% SDS and 40 µL of chloroform to each tube.
-
Vortex vigorously for 10-15 seconds to lyse the cells.
-
-
β-Galactosidase Reaction:
-
Pre-warm Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0) to 28°C.
-
Add 700 µL of Z-buffer to each lysed cell sample.
-
Add 200 µL of o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer) to start the reaction.
-
Incubate at 28°C and monitor the development of a yellow color.
-
-
Stopping the Reaction:
-
Once a sufficient yellow color has developed, stop the reaction by adding 500 µL of 1 M Na2CO3.
-
-
Measurement and Calculation:
-
Centrifuge the tubes at maximum speed for 5 minutes to pellet the cell debris.
-
Measure the absorbance of the supernatant at 420 nm (A420) and 550 nm (A550).
-
Calculate the Miller Units using the following formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600)
-
Time = reaction time in minutes
-
Volume = volume of culture used in mL
-
OD600 = OD600 of the culture at the time of assay
-
-
Protocol 3: Analysis of RseA Degradation by Western Blot
This protocol allows for the direct visualization of the degradation of the anti-σE factor RseA, a hallmark of σE pathway activation.
-
Sample Preparation:
-
Following this compound treatment (Protocol 1), harvest the cells by centrifugation at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for RseA overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a suitable imaging system. A decrease in the RseA band intensity upon this compound treatment indicates its degradation and activation of the σE pathway.
-
Visualizations
Caption: Mechanism of this compound-induced σE stress response.
Caption: Experimental workflow for this compound treatment and analysis.
References
Troubleshooting & Optimization
Technical Support Center: G0507 and LolCDE Resistance Mutations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the LolCDE inhibitor, G0507, and the associated resistance mutations in lolC, lolD, and lolE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel pyrrolopyrimidinedione compound that acts as a potent inhibitor of the LolCDE complex in Gram-negative bacteria.[1][2] The LolCDE complex is an essential ATP-binding cassette (ABC) transporter responsible for trafficking lipoproteins from the inner membrane to the outer membrane.[1][2] this compound binds to the LolCDE complex and stimulates its ATPase activity, leading to a non-productive ATP hydrolysis cycle that ultimately inhibits lipoprotein transport.[1][3] This disruption of lipoprotein trafficking leads to the accumulation of lipoproteins in the inner membrane, inducing an envelope stress response and ultimately causing bacterial cell death.[1][4]
Q2: What are lolC, lolD, and lolE and what is their role in this compound resistance?
A2: lolC, lolD, and lolE are the genes that encode the three protein subunits of the LolCDE transporter complex.[1] LolC and LolE are the transmembrane domains, while LolD is the nucleotide-binding domain that hydrolyzes ATP.[5] Mutations in any of these three genes can confer resistance to this compound.[1][2] These mutations typically alter the structure of the LolCDE complex, which can either prevent this compound from binding effectively or uncouple this compound binding from the stimulation of ATPase activity.[2]
Q3: What is the frequency of resistance to this compound?
A3: The frequency of spontaneous resistance to this compound in E. coli has been reported to be in the range of 1.6 x 10⁻⁸ to 3.3 x 10⁻⁸ when selected at 4x, 8x, and 16x the minimum inhibitory concentration (MIC).[1]
Q4: Besides mutations in lolCDE, are there other mechanisms of resistance to this compound?
A4: Yes, another mechanism of resistance to this compound is the loss of the major outer membrane lipoprotein, Lpp. Mutations in the lpp gene that prevent its expression can also lead to this compound resistance.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values for this compound | Compound Precipitation: this compound may have limited solubility in aqueous media, leading to inaccurate concentrations. | - Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing working solutions.- Visually inspect media for any signs of precipitation after adding the compound.- Consider using a surfactant like Tween-80 (at a low, non-inhibitory concentration) to improve solubility. |
| Bacterial Inoculum Variability: Inconsistent starting bacterial density can lead to variable MIC results. | - Standardize the inoculum preparation carefully, ensuring a consistent cell density (e.g., by measuring OD600) for each experiment.- Use a fresh overnight culture to prepare the inoculum. | |
| This compound Instability: The compound may degrade in the culture medium over the incubation period. | - Prepare fresh stock solutions of this compound regularly.- Minimize the exposure of stock solutions to light and store them at the recommended temperature (-20°C or -80°C). | |
| No this compound-resistant mutants obtained after selection | Low Selection Pressure: The concentration of this compound used for selection may be too low. | - Confirm the MIC of this compound for the parental strain and use a selection concentration of at least 4x MIC. |
| Low Inoculum: The number of cells plated on the selection plates may be insufficient to obtain resistant mutants. | - Increase the number of cells plated on the selective agar plates. | |
| Plate Incubation Time: The incubation time may be too short for resistant colonies to appear. | - Extend the incubation period of the selection plates, checking for colony formation daily. | |
| Artifacts in LolCDE ATPase Assay | Contaminating ATPases: Crude membrane preparations may contain other ATPases that contribute to the measured activity. | - Use purified, reconstituted LolCDE complex for ATPase assays whenever possible.- Include a control with a known LolCDE inhibitor (other than this compound) or a mutant LolCDE that is resistant to this compound to assess background ATPase activity. |
| Detergent Effects: The detergent used to solubilize LolCDE can affect its activity and interaction with this compound. | - Optimize the detergent concentration and type for the ATPase assay.- Consider reconstituting the purified LolCDE into liposomes to provide a more native-like environment. | |
| This compound Precipitation: this compound may precipitate at the concentrations used in the assay. | - Ensure the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is low and does not affect the assay.- Visually inspect the assay mixture for any signs of precipitation. |
Data Presentation
This compound Resistance Mutations in E. coli and their Effect on MIC
The following table summarizes known mutations in the lolC, lolD, and lolE genes of Escherichia coli that confer resistance to this compound, along with the corresponding fold increase in the Minimum Inhibitory Concentration (MIC).
| Gene | Mutation | Amino Acid Change | Fold Increase in MIC (compared to parental strain) |
| lolC | Gln258Lys | Q258K | ≥64 |
| Asn256Lys | N256K | >50 | |
| Ala40Pro | A40P | Not specified | |
| lolD | Pro164Ser | P164S | ≥64 |
| lolE | Leu371Pro | L371P | ≥64 |
Note: The parental E. coli strain used for these determinations was imp4213, which has a compromised outer membrane, making it more susceptible to this compound.[1]
Experimental Protocols
Broth Microdilution Assay for this compound MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against E. coli using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
E. coli strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From an overnight culture of E. coli on an agar plate, pick a few colonies and suspend them in CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of this compound:
-
Prepare a series of two-fold serial dilutions of this compound in a 96-well plate.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to be tested to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound). Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Identification of Mutations in lolCDE Genes by PCR and Sanger Sequencing
This protocol outlines the steps to identify mutations in the lolC, lolD, and lolE genes from this compound-resistant E. coli mutants.
Materials:
-
This compound-resistant E. coli colony
-
Parental E. coli strain (for control)
-
Genomic DNA extraction kit
-
PCR primers flanking the lolC, lolD, and lolE genes
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Isolate genomic DNA from an overnight culture of the this compound-resistant mutant and the parental strain using a commercial kit.
-
-
PCR Amplification:
-
Design primers that flank the entire coding sequences of lolC, lolD, and lolE. It may be necessary to amplify the entire lolCDE operon in one or more overlapping fragments.
-
Set up PCR reactions for each gene (or fragment) for both the mutant and parental strains. A typical reaction mixture includes: genomic DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR using a thermocycler with an optimized annealing temperature for the specific primer pairs.
-
-
Verification of PCR Products:
-
Run a small volume of the PCR products on an agarose gel to confirm that a band of the expected size has been amplified.
-
-
PCR Product Purification:
-
Purify the remaining PCR products using a commercial kit to remove primers, dNTPs, and polymerase.
-
-
Sanger Sequencing:
-
Send the purified PCR products for Sanger sequencing using the same primers used for PCR. It is recommended to sequence both the forward and reverse strands for accuracy.
-
-
Sequence Analysis:
-
Align the sequencing results from the this compound-resistant mutant with the sequence from the parental strain and a reference E. coli genome sequence (e.g., K-12 MG1655, GenBank accession no. NC_000913).[1]
-
Identify any nucleotide changes (substitutions, insertions, or deletions) in the lolC, lolD, or lolE genes of the resistant mutant.
-
Translate the nucleotide sequence to identify the resulting amino acid changes.
-
Mandatory Visualization
Caption: The bacterial lipoprotein transport (Lol) pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and characterizing this compound resistance mutations.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]
Technical Support Center: Optimizing G0507 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G0507 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrrolopyrimidinedione compound that acts as a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1] The LolCDE complex is essential for the transport of lipoproteins from the inner membrane to the outer membrane. By inhibiting this transporter, this compound disrupts the proper localization of lipoproteins, leading to their accumulation in the inner membrane. This disruption of outer membrane biogenesis induces an extracytoplasmic stress response, primarily mediated by the sigma factor σE.
Q2: What is the optimal concentration range for this compound in in vitro assays?
The optimal concentration of this compound is application-dependent and should be determined empirically for each bacterial strain and assay. However, based on published data, a concentration range of 0 to 100 μM has been used to induce the σE stress response in E. coli reporter strains. For time-course experiments, a concentration of 3.1 μM has been utilized. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is a small molecule with specific solubility and stability characteristics. For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Q4: Which bacterial strains are susceptible to this compound?
This compound is active against Gram-negative bacteria that rely on the Lol system for lipoprotein transport. Its activity has been demonstrated in Escherichia coli, particularly in strains that have a compromised outer membrane, such as those with a defective TolC efflux pump. It is important to note that wild-type strains may exhibit lower susceptibility due to efflux mechanisms.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low activity of this compound observed | 1. Incorrect this compound concentration: The concentration may be too low to elicit a response. 2. Degradation of this compound: Improper storage or handling of the compound. 3. Bacterial strain resistance: The strain may have a robust efflux system or mutations in the LolCDE complex. 4. Inappropriate assay conditions: Suboptimal growth medium, temperature, or incubation time. | 1. Perform a dose-response experiment (e.g., a MIC assay) to determine the optimal concentration. 2. Prepare fresh stock solutions of this compound and store them properly. 3. Use a susceptible strain (e.g., a ΔtolC mutant) as a positive control. Sequence the lolC, lolD, and lolE genes to check for mutations. 4. Optimize assay conditions. Ensure the medium does not interfere with this compound activity. |
| High background signal in the σE stress response assay | 1. Basal level of σE activity: The reporter strain may have a high basal level of σE activation. 2. Contamination: Bacterial or media contamination can induce stress responses. 3. Other stressors: Components of the growth medium or the experimental procedure itself may be inducing stress. | 1. Include an untreated control to measure the basal level of σE activity and subtract this from the experimental values. 2. Use aseptic techniques and sterile reagents. 3. Test different growth media and handle cells gently. |
| Inconsistent results between experiments | 1. Variability in this compound concentration: Inaccurate pipetting or dilution of the stock solution. 2. Variability in bacterial culture: Differences in growth phase or cell density. 3. Inconsistent incubation times: Variations in the duration of this compound exposure. | 1. Calibrate pipettes and prepare fresh dilutions for each experiment. 2. Standardize the bacterial culture preparation. Use cells from the same growth phase (e.g., mid-logarithmic phase) and normalize to the same optical density (OD). 3. Use a timer to ensure consistent incubation periods. |
| Precipitation of this compound in the culture medium | 1. Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. Interaction with media components: Components of the growth medium may cause this compound to precipitate. | 1. Ensure the final DMSO concentration is low (typically <1%) and does not affect bacterial growth. If solubility is still an issue, consider using a different solvent or a solubilizing agent (after verifying it doesn't interfere with the assay). 2. Test the solubility of this compound in different growth media. |
Quantitative Data Summary
Table 1: Example Minimum Inhibitory Concentration (MIC) Values for this compound
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Notes |
| E. coli ΔtolC | 1.25 | 3.5 | Efflux pump deficient strain, increased susceptibility. |
| E. coli WT | >100 | >283 | Wild-type strain, may exhibit resistance due to efflux. |
| P. aeruginosa | >100 | >283 | Often exhibits intrinsic and acquired resistance mechanisms. |
| K. pneumoniae | >100 | >283 | Can possess robust efflux pumps and other resistance factors. |
Note: The MIC values presented are for illustrative purposes only. Researchers should determine the MIC for their specific bacterial strains and experimental conditions.
Experimental Protocols
Bacterial Growth Inhibition Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to an OD600 of 0.08-0.1 (approximately 5 x 10^5 CFU/mL).
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the OD600 of each well using a microplate reader.
σE Stress Response Reporter Assay
Objective: To quantify the induction of the σE stress response in E. coli upon treatment with this compound.
Materials:
-
E. coli strain carrying a σE-dependent reporter plasmid (e.g., rpoEp-lacZ)
-
This compound stock solution (in DMSO)
-
Luria-Bertani (LB) broth
-
β-galactosidase assay reagents (e.g., ONPG)
-
Spectrophotometer or microplate reader
Procedure:
-
Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics for plasmid maintenance.
-
Inoculate fresh LB broth with the overnight culture and grow to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Aliquot the culture into tubes or a 96-well plate and add different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the cultures at 37°C for a defined period (e.g., 2-4 hours).
-
Measure the OD600 of the cultures.
-
Perform a β-galactosidase assay to determine the level of reporter gene expression.
-
Calculate Miller units to quantify β-galactosidase activity, normalized to cell density.
Visualizations
Caption: Mechanism of this compound inhibition of lipoprotein transport.
Caption: this compound-induced σE stress response pathway.
Caption: General workflow for optimizing this compound concentration.
References
Technical Support Center: G0507 Treatment and Bacterial Morphology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with G0507 and observing unexpected morphological changes in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrrolopyrimidionedione compound that acts as a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1][2] The LolCDE complex is essential for the transport of lipoproteins from the inner membrane to the outer membrane.[1][3] By inhibiting this transporter, this compound disrupts the integrity of the outer membrane.
Q2: What are the expected morphological changes in bacteria after this compound treatment?
A2: The expected morphological change in Gram-negative bacteria, such as E. coli, following this compound treatment is the swelling of the periplasmic space, particularly at the bacterial poles.[1] This is a characteristic phenotype observed with inhibitors of the lipoprotein maturation and transport pathway.
Q3: Why does this compound induce the σE stress response?
A3: this compound treatment leads to the accumulation of mislocalized or unfolded outer membrane proteins, which is a trigger for the σE-dependent envelope stress response.[1][4] This response is a crucial mechanism for maintaining cell envelope integrity under stress conditions.[5][6] The σE stress response pathway is activated to mitigate the damage caused by the disruption of lipoprotein trafficking.
Q4: Can this compound affect Gram-positive bacteria?
A4: The primary target of this compound, the LolCDE transporter, is specific to Gram-negative bacteria. Gram-positive bacteria lack an outer membrane and the Lol system. Therefore, this compound is not expected to have the same mechanism of action or induce similar morphological changes in Gram-positive bacteria.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on unexpected morphological changes.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| UMC-01 | No observable morphological changes after this compound treatment. | 1. Inactive this compound: Compound may have degraded. 2. Resistant bacterial strain: The strain may have pre-existing or acquired resistance. 3. Incorrect this compound concentration: The concentration used may be too low to induce a visible effect. 4. Insufficient incubation time: The treatment duration may be too short. | 1. Verify this compound activity: Use a fresh stock of this compound and handle it according to the manufacturer's instructions. 2. Check strain susceptibility: Perform a Minimum Inhibitory Concentration (MIC) assay to determine the susceptibility of your bacterial strain. Consider using a known sensitive control strain. 3. Optimize this compound concentration: Perform a dose-response experiment to determine the optimal concentration for inducing morphological changes. A common starting point is 4x MIC.[1] 4. Optimize incubation time: Conduct a time-course experiment to identify the optimal treatment duration. |
| UMC-02 | Observation of bacterial filamentation instead of polar swelling. | 1. Off-target effects: At high concentrations, this compound might have off-target effects that interfere with cell division processes. 2. Activation of other stress responses: Severe envelope stress can sometimes lead to the inhibition of cell division, resulting in filamentation. | 1. Titrate this compound concentration: Use the lowest effective concentration that causes the expected polar swelling to minimize off-target effects. 2. Investigate cell division proteins: Use microscopy to observe the localization of key cell division proteins (e.g., FtsZ) to see if their function is perturbed. |
| UMC-03 | Rapid and widespread cell lysis observed. | 1. High this compound concentration: Excessive disruption of the outer membrane can lead to rapid cell lysis. 2. Synergistic effects: Components of the growth medium might be potentiating the lytic effect of this compound. 3. Compromised cell envelope: The bacterial strain used may have a pre-existing weakness in its cell envelope. | 1. Reduce this compound concentration: Perform a dose-response experiment to find a concentration that induces morphological changes without causing immediate widespread lysis. 2. Review medium composition: Consider if any components in the medium could be interacting with this compound or the bacterial outer membrane. 3. Use a robust control strain: Compare the results with a wild-type strain known to have a stable cell envelope. |
| UMC-04 | High variability in morphological changes within the bacterial population. | 1. Asynchronous cell culture: Cells in different growth phases may respond differently to this compound. 2. Heterogeneous this compound exposure: Uneven distribution of the compound in the culture. | 1. Synchronize cell culture: Use a synchronized culture to ensure a more uniform response. 2. Ensure proper mixing: Gently mix the culture upon addition of this compound to ensure even distribution. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for observing morphological changes in E. coli after this compound treatment, based on literature.
| Parameter | Value | Reference |
| Bacterial Strain | E. coli (e.g., imp4213) | [1] |
| This compound Concentration | 4x Minimum Inhibitory Concentration (MIC) | [1] |
| Treatment Time | 2 hours | [1] |
| Expected Observation | Periplasmic swelling at bacterial poles | [1] |
| Microscopy Technique | Phase-contrast or Fluorescence Microscopy | [1] |
Experimental Protocols
Protocol 1: Bacterial Culture and this compound Treatment
-
Bacterial Strain and Growth Conditions:
-
Inoculate a single colony of the desired Gram-negative bacterial strain (e.g., E. coli) into 5 mL of Luria-Bertani (LB) broth.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
-
Sub-culturing:
-
The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the mid-log phase culture to the desired final concentration (e.g., 4x MIC).
-
Include a vehicle control (e.g., DMSO) at the same volume.
-
Incubate the treated and control cultures for the desired time (e.g., 2 hours) at 37°C with shaking.
-
Protocol 2: Microscopy for Morphological Analysis
-
Sample Preparation:
-
After this compound treatment, take a 1 mL aliquot of the bacterial culture.
-
Pellet the cells by centrifugation at 5000 x g for 5 minutes.
-
Gently resuspend the cell pellet in 100 µL of Phosphate-Buffered Saline (PBS).
-
-
Slide Preparation:
-
Place a 2 µL drop of the cell suspension onto a clean microscope slide.
-
Cover with a coverslip. To immobilize the bacteria for imaging, an agarose pad (1% agarose in PBS) can be placed between the slide and the coverslip.
-
-
Imaging:
-
Visualize the bacteria using a phase-contrast microscope at 100x magnification.
-
Acquire images of multiple fields of view for both the treated and control samples.
-
For more detailed analysis, fluorescence microscopy can be used with membrane-specific dyes (e.g., FM4-64) to visualize the cell envelope.
-
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. quora.com [quora.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. High-throughput time-resolved morphology screening in bacteria reveals phenotypic responses to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
G0507 Technical Support Center: Interpreting Off-Target Effects
Welcome to the technical support center for G0507. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting potential off-target effects of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria. Its on-target mechanism involves binding to the LolCDE complex and stimulating its ATPase activity. This paradoxically inhibits the transporter's function, which is crucial for trafficking lipoproteins from the inner to the outer membrane. This disruption leads to the accumulation of unprocessed lipoproteins in the inner membrane, inducing extracytoplasmic stress and ultimately inhibiting bacterial growth.
Q2: Are there any known off-target effects of this compound?
A2: Currently, there is a lack of specific published data detailing the off-target effects of this compound on eukaryotic or prokaryotic proteins other than LolCDE. Small molecule inhibitors can sometimes interact with unintended targets, a phenomenon known as off-target effects. Therefore, it is crucial to experimentally validate that the observed phenotype in your experiments is a direct result of this compound's effect on its intended target.
Q3: My experimental results with this compound are not what I expected. How can I determine if this is due to an off-target effect?
A3: Unexpected results are common in research and can stem from various factors, including off-target effects.[1] A systematic approach is necessary to distinguish between on-target and off-target phenomena. We recommend consulting the troubleshooting guides below and performing validation experiments, such as a Cellular Thermal Shift Assay (CETSA) to confirm target engagement and a genetic rescue experiment to link the phenotype to the on-target activity of this compound.
Q4: What are the first steps I should take to troubleshoot unexpected results?
A4: First, verify the identity and purity of your this compound compound. Ensure proper storage and handling to prevent degradation. Second, confirm the experimental conditions, including this compound concentration, incubation time, and the health of your cell or bacterial cultures. Replicating the experiment is a critical step to ensure the result is not an anomaly.[2] If the unexpected result is reproducible, proceed to more specific troubleshooting and validation experiments as outlined in this guide.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Toxicity Results
If you observe unexpected changes in cell viability or toxicity in your experiments with this compound, consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability or Degradation | Verify the age and storage conditions of your this compound stock solution. Prepare fresh solutions from a new powder stock if necessary. | This compound solutions may have limited stability.[3] |
| Off-Target Cytotoxicity | Perform a dose-response curve in a control cell line that does not express the LolCDE target (e.g., a eukaryotic cell line). | This can help differentiate between on-target antibacterial effects and general off-target cytotoxicity. |
| Assay Interference | Run a control with this compound in your viability assay medium without cells to check for direct interference with the assay reagents (e.g., reduction of resazurin or MTT by the compound itself). | Some compounds can directly interact with assay components, leading to false-positive or false-negative results.[4] |
| Cell Culture Artifacts | Ensure your cells are healthy, within a low passage number, and free from contamination.[5] | Unhealthy or contaminated cells can respond unpredictably to treatment. |
Issue 2: Inconsistent Western Blot Results
Inconsistent changes in protein expression levels upon this compound treatment can be misleading. Here’s how to troubleshoot.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Off-Target Signaling | Use a more specific inhibitor for your pathway of interest (if available) as a positive control. Perform a rescue experiment (see Experimental Protocols). | This helps confirm if the observed signaling change is due to the on-target effect of this compound. |
| Antibody Non-Specificity | Validate your primary antibody by running positive and negative controls, and if possible, using a knockout/knockdown cell line for your protein of interest. | Non-specific antibody binding can lead to the detection of unintended proteins.[4] |
| Loading and Transfer Issues | Use a total protein stain on your membrane after transfer to ensure even loading and transfer across all lanes. | Uneven loading or transfer can be misinterpreted as changes in protein expression.[6] |
| Inadequate Blocking or Washing | Optimize blocking conditions (e.g., type of blocking buffer, duration) and ensure sufficient washing steps to reduce background noise. | High background can obscure true signals and lead to misinterpretation.[7] |
Issue 3: Ambiguous Apoptosis Assay Results
If you observe an unexpected apoptotic response, it's important to rule out artifacts and off-target effects.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Direct Assay Interference | Test this compound in your apoptosis assay system without cells to check for any intrinsic fluorescence or chemical reactivity with the assay reagents. | Small molecules can sometimes interfere with fluorescent dyes or enzymatic components of apoptosis kits.[2] |
| Necrosis vs. Apoptosis | Use a multi-parameter assay that can distinguish between early apoptosis, late apoptosis, and necrosis (e.g., Annexin V/Propidium Iodide staining). | Off-target toxicity can sometimes induce necrosis, which can be mistaken for apoptosis in some assays.[8] |
| Off-Target Pro- or Anti-Apoptotic Activity | Perform a Cellular Thermal Shift Assay (CETSA) to confirm this compound binds to its intended target in your experimental system. | Lack of target engagement in your system would suggest the observed phenotype is due to off-target effects. |
| Insufficient Drug Concentration or Treatment Time | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing the expected on-target effect. | The kinetics of on-target and off-target effects can differ significantly.[2] |
Data Presentation: Illustrative Examples
As specific off-target data for this compound is not available, the following tables are illustrative examples of how to present data when investigating on- and off-target effects of a small molecule inhibitor.
Table 1: Hypothetical IC50 Values for this compound Against On-Target and Potential Off-Target Kinases
| Target | Type | IC50 (nM) | Description |
| LolCDE | On-Target | 15 | Primary target in E. coli |
| Kinase A | Off-Target | 850 | Weak inhibition at high concentrations |
| Kinase B | Off-Target | >10,000 | No significant inhibition |
| Kinase C | Off-Target | 2,500 | Weak inhibition at high concentrations |
This table illustrates how to compare the potency of this compound against its intended target versus a panel of potential off-target kinases. A significantly lower IC50 for the on-target is a good indicator of selectivity.
Table 2: Illustrative Kinase Selectivity Panel Data for this compound
| Kinase Target | % Inhibition at 1 µM this compound |
| LolCDE (On-Target proxy) | 98% |
| CDK2/cyclin A | 12% |
| MAPK1 | 8% |
| AKT1 | 5% |
| SRC | 15% |
| DYRK1A | 45% |
This table demonstrates how results from a kinase selectivity panel are often displayed. Significant inhibition of kinases other than the intended target (in this hypothetical example, DYRK1A) would warrant further investigation.
Table 3: Example Data from a Cellular Thermal Shift Assay (CETSA)
| Treatment | Temperature (°C) | % Soluble Target Protein Remaining |
| Vehicle (DMSO) | 50 | 85% |
| Vehicle (DMSO) | 54 | 52% |
| Vehicle (DMSO) | 58 | 21% |
| This compound (10 µM) | 50 | 95% |
| This compound (10 µM) | 54 | 88% |
| This compound (10 µM) | 58 | 65% |
This table shows an example of CETSA results where the presence of this compound increases the thermal stability of the target protein, indicating direct binding in a cellular context.[9]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol is a fundamental method to verify the direct binding of this compound to its target protein, LolCDE, in a cellular environment.[10][11]
Materials:
-
Cell culture of Gram-negative bacteria (e.g., E. coli)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Thermal cycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to a LolCDE subunit (e.g., LolC)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Grow bacterial cultures to mid-log phase. Treat the cells with this compound at the desired concentration (e.g., 10x MIC) or with DMSO as a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells by centrifugation, wash twice with cold PBS, and resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Denature the samples by adding Laemmli buffer and boiling. Separate the proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and perform a standard Western blot using an antibody against a LolCDE subunit.
-
Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both the this compound-treated and DMSO-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target stabilization and therefore, direct binding.[9]
Protocol 2: Genetic Rescue Experiment
This experiment is designed to confirm that the observed phenotype is due to the inhibition of LolCDE and not an off-target effect. The principle is to introduce a this compound-resistant mutant of the target that can "rescue" the phenotype caused by the inhibitor.
Materials:
-
Bacterial strain of interest
-
This compound
-
Plasmid expressing the wild-type lolCDE operon
-
Plasmid expressing a known this compound-resistant mutant of lolCDE (e.g., containing a point mutation in lolC)
-
Appropriate growth media and antibiotics for plasmid selection
-
Plate reader or other equipment for measuring bacterial growth (OD600)
Procedure:
-
Transformation: Transform your bacterial strain with three different plasmids: 1) an empty vector control, 2) a plasmid overexpressing wild-type LolCDE, and 3) a plasmid overexpressing a this compound-resistant LolCDE mutant.
-
Culture Preparation: Grow overnight cultures of each transformed strain in media containing the appropriate antibiotic for plasmid maintenance.
-
Growth Assay: Dilute the overnight cultures into fresh media in a 96-well plate. Create a dose-response curve for this compound for each of the three strains. Include a no-drug control for each strain.
-
Incubation and Measurement: Incubate the plate at the optimal growth temperature for your bacteria and measure the optical density (OD600) at regular intervals to monitor growth.
-
Data Analysis: Plot the bacterial growth (e.g., final OD600 after a set time) against the this compound concentration for each of the three strains.
Expected Results:
-
Empty Vector Control: This strain should show sensitivity to this compound at its expected minimum inhibitory concentration (MIC).
-
Wild-Type Overexpression: This strain may show a slight increase in resistance to this compound due to the higher abundance of the target, but should still be significantly inhibited.
-
Resistant Mutant Overexpression: This strain should exhibit a significant rightward shift in its dose-response curve, indicating a much higher tolerance to this compound. This "rescue" of growth in the presence of the inhibitor strongly suggests that the primary antibacterial effect of this compound is mediated through its on-target inhibition of LolCDE.
Visualizations
Caption: A logical workflow for validating the on-target effects of this compound.
Caption: A hypothetical signaling pathway illustrating how this compound could cause an off-target effect.
Caption: A decision tree to guide troubleshooting of unexpected experimental results.
References
- 1. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
how to address G0507 degradation in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using G0507 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrrolopyrimidione compound that functions as a potent and specific inhibitor of the LolCDE ABC transporter in Gram-negative bacteria.[1] The LolCDE complex is essential for the transport of lipoproteins from the inner membrane to the outer membrane. By inhibiting this transporter, this compound disrupts the integrity of the outer membrane, leading to an accumulation of misfolded lipoproteins in the periplasm. This triggers a cascade of stress responses, including the σE stress response, and ultimately inhibits bacterial growth.[1]
Q2: My this compound solution appears to be losing activity over the course of my multi-day experiment. What could be the cause?
A2: Loss of this compound activity in long-term experiments is likely due to chemical degradation. The stability of this compound is dependent on storage conditions, solvent, and the components of your experimental medium. While this compound is stable for extended periods when stored correctly as a powder or a frozen stock solution, its stability in aqueous solutions at physiological temperatures for long durations may be limited. Factors such as pH, temperature, and the presence of certain media components can accelerate degradation.
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is critical to prevent this compound degradation. The recommended storage conditions are summarized in the table below.
| Storage Format | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress and InvivoChem.
Q4: What are the best practices for preparing and using this compound in long-term experiments to minimize degradation?
A4: To minimize degradation during your experiments, follow these best practices:
-
Prepare fresh working solutions: For each experiment, prepare a fresh working solution of this compound from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Use appropriate solvents: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. Ensure your stock concentration is high enough to minimize the final concentration of DMSO in your experiment, as high concentrations can be toxic to cells.
-
Minimize exposure to harsh conditions: Protect this compound solutions from prolonged exposure to light and high temperatures.
-
Consider periodic replenishment: In very long-term experiments (spanning several days or weeks), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals to maintain a consistent effective concentration. The frequency of replenishment should be determined based on the stability of this compound in your specific experimental setup (see the experimental protocol below).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | This compound degradation due to improper storage or handling. | Review and strictly adhere to the recommended storage conditions. Prepare fresh working solutions for each experiment from a recently thawed aliquot of the stock solution. |
| Gradual loss of inhibitory effect over several days | Degradation of this compound in the experimental medium at 37°C. | 1. Perform a stability test of this compound in your specific cell culture medium (see protocol below). 2. Based on the stability data, implement a media replenishment schedule to maintain the desired this compound concentration. |
| Precipitation of this compound in the medium | Poor solubility of this compound at the working concentration. | 1. Ensure the final solvent concentration (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to your cells. 2. Prepare the working solution by adding the this compound stock solution to the medium with vigorous vortexing. 3. Visually inspect the medium for any precipitation before adding it to your experiment. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Experimental Medium
This protocol provides a framework for assessing the stability of this compound in your specific experimental medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific experimental medium (e.g., LB broth, DMEM)
-
Incubator at your experimental temperature (e.g., 37°C)
-
High-performance liquid chromatography (HPLC) system or a suitable bioassay
Methodology:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of this compound in your experimental medium at the final concentration used in your experiments (e.g., 10 µM).
-
Immediately after preparation (T=0), take an aliquot of the working solution and store it at -80°C for later analysis.
-
Incubate the remaining working solution at your experimental temperature (e.g., 37°C).
-
At various time points (e.g., 6, 12, 24, 48, 72 hours), collect aliquots of the incubated solution and store them at -80°C.
-
Once all time points are collected, analyze the concentration of intact this compound in each aliquot using HPLC. Alternatively, if an HPLC method is not available, use a sensitive bioassay (e.g., minimum inhibitory concentration assay with a sensitive bacterial strain) to determine the relative activity of the aged solutions compared to the T=0 sample.
-
Plot the concentration or relative activity of this compound against time to determine its degradation rate in your medium.
Visualizations
Caption: Mechanism of this compound inhibition of the LolCDE lipoprotein transporter.
Caption: Activation of the σE stress response pathway by this compound-induced stress.[2][3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Envelope stress responses: An interconnected safety net - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The response to extracytoplasmic stress in Escherichia coli is controlled by partially overlapping pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Extracytoplasmic Stress Factor, σE, Is Required to Maintain Cell Envelope Integrity in Escherichia coli | PLOS One [journals.plos.org]
Technical Support Center: G0507 ATPase Stimulation Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the G0507 ATPase stimulation assay, particularly focusing on the LolCDE ABC transporter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in an ATPase assay?
A1: this compound is a pyrrolopyrimidinedione compound that acts as a potent inhibitor of the LolCDE ABC transporter in Gram-negative bacteria, which is essential for lipoprotein trafficking.[1] While it inhibits the overall transport function, this compound has been shown to stimulate the basal ATPase activity of wild-type LolCDE.[1] Therefore, in a properly conducted experiment, you should observe an increase in ATP hydrolysis when this compound is added to purified wild-type LolCDE.
Q2: What is the LolCDE complex?
A2: The LolCDE complex is an ATP-binding cassette (ABC) transporter located in the inner membrane of Gram-negative bacteria.[1][2] It is composed of three proteins: LolC, LolD, and LolE.[2] This complex utilizes the energy from ATP hydrolysis to extract outer membrane-destined lipoproteins from the inner membrane and transfer them to the periplasmic chaperone LolA.[1][2]
Q3: Why are my results with the this compound ATPase stimulation assay inconsistent?
A3: Inconsistent results can arise from several factors, including the purity and concentration of the LolCDE complex, the concentration of this compound, the assay buffer composition, and the specific assay methodology used to measure ATPase activity. High variability between replicates can also be a significant issue in ATPase assays. Refer to the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.
Q4: Is there a negative control I can use for the this compound stimulation effect?
A4: Yes, a specific point mutation in the LolC protein, LolCQ258K, has been shown to abrogate the stimulatory effect of this compound on ATPase activity.[1] Using a purified LolCQ258KDE complex alongside the wild-type LolCDE can serve as an excellent negative control to ensure that the observed stimulation is specific to the interaction of this compound with the wild-type complex.
Troubleshooting Guide
Inconsistent results in the this compound ATPase stimulation assay can be frustrating. This guide addresses common problems in a question-and-answer format to help you diagnose and resolve these issues.
Q: Why am I observing low or no ATPase stimulation with this compound?
A: Several factors could contribute to a lack of stimulation. Consult the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Inactive LolCDE enzyme | Ensure the purified LolCDE complex is active. Run a basal ATPase activity check without this compound. If activity is low, re-purify the complex, ensuring proper folding and reconstitution if using proteoliposomes. | A measurable basal ATPase activity should be detected, which is then stimulated by this compound. |
| Incorrect this compound concentration | Perform a dose-response curve to determine the optimal concentration of this compound for stimulation. Concentrations reported to be effective are in the micromolar range (e.g., 0.8 µM and 3.2 µM).[1] | A clear concentration-dependent stimulation of ATPase activity should be observed. |
| Suboptimal assay buffer conditions | Verify the pH, salt concentration, and presence of necessary co-factors (e.g., MgCl2) in your assay buffer. A commonly used buffer is 50 mM Tris, pH 7.5, with 10 mM MgCl2.[1] | Optimal buffer conditions will support robust enzyme activity and a clear stimulatory effect. |
| This compound precipitation | This compound is a small molecule that may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the reaction mixture. Be mindful of the final solvent concentration in the assay, as high concentrations can inhibit enzyme activity. | A clear solution with no visible precipitate should be used, and the final solvent concentration should be kept low and consistent across all samples. |
Q: Why am I seeing high variability between my replicates?
A: High variability is a common issue in enzyme assays. The following table outlines potential sources of variability and how to mitigate them.
| Potential Cause | Recommended Solution | Expected Outcome |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a master mix of reagents to be distributed to each well. | Reduced standard deviations between replicate wells. |
| Inconsistent incubation times | Ensure all reactions are started and stopped at precisely the same time. Using a multi-channel pipette can help with simultaneous addition of reagents. | More consistent results across all samples. |
| Plate edge effects | Avoid using the outer wells of a microplate, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with water to create a humidity barrier. | Minimized variability between wells in different positions on the plate. |
| Reagent instability | Prepare fresh ATP solutions for each experiment, as ATP can hydrolyze over time.[3] Store this compound and the LolCDE complex at the recommended temperatures and avoid repeated freeze-thaw cycles. | Consistent reagent quality will lead to more reproducible results. |
Experimental Protocols
This section provides a detailed methodology for a standard this compound ATPase stimulation assay using a purified LolCDE complex.
Materials:
-
Purified wild-type LolCDE complex
-
Purified LolCQ258KDE complex (for negative control)
-
This compound
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2
-
Detergent for protein stabilization (e.g., DDM)
-
ATPase activity detection kit (e.g., Transcreener® ADP² FP Assay)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of ATP in the assay buffer. Determine the concentration accurately.
-
Dilute the purified LolCDE and LolCQ258KDE complexes to the desired concentration in assay buffer containing detergent.
-
-
Assay Setup:
-
In a microplate, add the LolCDE or LolCQ258KDE enzyme solution. A final concentration of 10 nM has been reported to be effective.[1]
-
Add this compound to the wells at various concentrations (e.g., 0.8 µM and 3.2 µM).[1] Include a vehicle control (solvent only).
-
Incubate the enzyme with this compound for 10 minutes at room temperature.[1]
-
-
Initiation of the Reaction:
-
Initiate the ATPase reaction by adding ATP to a final concentration of 50 µM.[1]
-
Incubate the reaction at room temperature for a set period (e.g., 15 minutes).
-
-
Detection of ATPase Activity:
-
Stop the reaction and measure the amount of ADP produced using a suitable ATPase assay kit according to the manufacturer's instructions. The Transcreener® ADP² FP assay is one such method.[1]
-
Alternatively, other methods like malachite green-based assays that detect inorganic phosphate can be used.
-
-
Data Analysis:
-
Calculate the ATPase activity for each sample.
-
Compare the ATPase activity of LolCDE in the presence of this compound to the vehicle control to determine the level of stimulation.
-
Compare the results from the wild-type LolCDE with the LolCQ258KDE mutant to confirm the specificity of the stimulation.
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound ATPase stimulation assay.
LolCDE Lipoprotein Transport Cycle
Caption: The catalytic cycle of the LolCDE ABC transporter.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Purifying LolCDE for G0507 Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of the LolCDE complex for studies involving the inhibitor G0507.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the expression, purification, and functional analysis of the LolCDE complex.
| Problem | Potential Cause | Recommended Solution |
| Low or no expression of LolCDE complex | Suboptimal expression vector or promoter. | Use an arabinose-inducible promoter like PBAD in vectors such as pBAD22 for tighter control of expression.[1] Co-expression of all three subunits (lolC, lolD, and lolE) from compatible plasmids (e.g., pCDF-Duet-1 and pRSF-Duet-1) can also be effective.[2] |
| Toxicity of LolCDE overexpression to E. coli. | Induce protein expression at a lower temperature (e.g., 18°C) for a longer period (14-48 hours) to reduce toxicity and improve proper folding.[1][3] | |
| Inefficient codon usage. | Synthesize the genes with codons optimized for E. coli expression. | |
| Poor solubilization of the LolCDE complex from the inner membrane | Ineffective detergent concentration. | Use n-Dodecyl-β-D-maltoside (DDM) at a concentration sufficient to solubilize the membrane proteins. A common starting point is 0.01% to 0.05% DDM in the solubilization and purification buffers.[1][4] |
| Incomplete cell lysis. | Ensure efficient cell lysis by using methods such as sonication or a French press. | |
| Low yield of purified LolCDE complex | Inefficient affinity chromatography. | Utilize a C-terminal Strep-tag II on LolD or a His-tag on any of the subunits for efficient affinity purification.[1][2] For His-tagged proteins, use a stepwise imidazole gradient for elution to obtain a purer protein fraction.[4] |
| Protein degradation. | Add protease inhibitors to all buffers during purification. | |
| Purified LolCDE complex is inactive or shows low ATPase activity | Improper protein folding or aggregation. | Handle the purified protein gently, avoid vigorous vortexing, and store at appropriate temperatures (e.g., -80°C). Reconstituting the purified LolCDE into liposomes or nanodiscs can help maintain its activity.[5] |
| Absence of essential cofactors. | Ensure the presence of MgCl2 and ATP in the assay buffer, as Mg2+ is a crucial cofactor for ATP hydrolysis by LolD.[1] | |
| Inhibitory components from purification. | Dialyze the purified protein extensively to remove any residual imidazole or other potentially inhibitory substances. | |
| Mutations in lolCDE conferring resistance to this compound are not affecting this compound binding in vitro | The mutation affects a downstream process, not direct binding. | Investigate if the mutation alters the conformational changes induced by this compound or affects the interaction with other components of the Lol system. |
| The in vitro assay conditions are not optimal. | Optimize the in vitro binding assay conditions, including buffer composition, temperature, and incubation times. |
Frequently Asked Questions (FAQs)
1. What is the role of the LolCDE complex and why is it a target for this compound?
The LolCDE complex is an essential ATP-binding cassette (ABC) transporter located in the inner membrane of Gram-negative bacteria.[2] Its primary function is to recognize and transport lipoproteins from the inner membrane to the periplasmic chaperone LolA, which then delivers them to the outer membrane.[2][6] This process is vital for the integrity of the bacterial outer membrane. This compound is a novel inhibitor that targets LolCDE, leading to the accumulation of unprocessed lipoproteins in the inner membrane, inducing cell stress and ultimately inhibiting bacterial growth.[2]
2. What are the key considerations for expressing the LolCDE complex?
Successful expression of the LolCDE complex requires careful consideration of the expression system. It is a multi-protein complex, and co-expression of all three subunits (lolC, lolD, and lolE) is necessary. Using compatible expression vectors, such as the Duet vectors, and controlling the expression level with an inducible promoter can improve yields and prevent toxicity.[2]
3. Which affinity tag is recommended for LolCDE purification?
Both His-tags and Strep-tags have been successfully used for the purification of the LolCDE complex.[1][2][4] A C-terminal Strep-tag II on LolD has been shown to be effective.[1] The choice of tag may depend on the specific experimental setup and available chromatography resins.
4. How does this compound inhibit the function of LolCDE?
This compound binds to the LolCDE complex and stimulates its ATPase activity.[2] This aberrant activation disrupts the normal transport cycle, leading to the accumulation of mature lipoproteins in the inner membrane.[2] Resistance to this compound is often conferred by mutations in the lolC, lolD, or lolE genes, confirming LolCDE as its molecular target.[2][7]
5. Is it necessary to reconstitute the purified LolCDE into a lipid bilayer for functional studies?
While some initial characterization can be performed in detergent micelles, reconstituting the purified LolCDE complex into liposomes or nanodiscs is highly recommended for functional assays, such as ATPase activity measurements.[5] The lipid environment more closely mimics the native state of the complex and can be crucial for its proper function.
Experimental Protocols
Protocol 1: Expression and Purification of the LolCDE Complex
This protocol is a generalized procedure based on successful methods reported in the literature.[1][3]
-
Vector Construction:
-
Clone the genes encoding lolC, lolD, and lolE into a suitable expression vector system. For example, clone lolCDE into the pBAD22 vector with a C-terminal Strep-tag II on LolD.[1]
-
-
Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmid.
-
Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of ~1.0.
-
Induce protein expression with 0.05% (w/v) L-arabinose and continue to grow the culture at 18°C for 14 hours.[1]
-
-
Cell Lysis and Membrane Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) and lyse the cells by sonication or a French press.
-
Remove unlysed cells and debris by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation.
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% DDM).
-
Incubate with gentle agitation to solubilize the membrane proteins.
-
Clarify the solubilized fraction by ultracentrifugation.
-
-
Affinity Chromatography:
-
Apply the clarified supernatant to a Strep-Tactin or Ni-NTA affinity column.
-
Wash the column extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.05% DDM).
-
Elute the LolCDE complex using the appropriate elution buffer (e.g., wash buffer containing 2.5 mM d-Desthiobiotin for Strep-tag).[1]
-
-
Size-Exclusion Chromatography (Optional):
-
For higher purity, subject the eluted protein to size-exclusion chromatography.
-
Protocol 2: In Vitro ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the purified LolCDE complex.
-
Reagents:
-
Purified LolCDE complex (in detergent or reconstituted in nanodiscs).
-
Assay buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl.[1]
-
ATP and MgCl2.
-
Malachite green reagent for phosphate detection.
-
-
Procedure:
-
Incubate a known concentration of the purified LolCDE complex (e.g., 0.2 µM) with varying concentrations of ATP and a fixed concentration of MgCl2 (e.g., 2 mM) in the assay buffer.[1]
-
To study the effect of this compound, pre-incubate the LolCDE complex with the compound before adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green assay.
-
Measure the absorbance at 620 nm.[1]
-
Visualizations
Caption: Workflow for LolCDE purification and functional analysis with this compound.
Caption: The Lol pathway for lipoprotein transport and the inhibitory action of this compound.
References
- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of LolCDE Allows Deletion of the Escherichia coli Gene Encoding Apolipoprotein N-Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Large-scale preparation of the homogeneous LolA–lipoprotein complex and efficient in vitro transfer of lipoproteins to the outer membrane in a LolB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
G0507 not inhibiting growth of specific Gram-negative strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with G0507's efficacy against specific Gram-negative bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrrolopyrimidionedione compound that acts as a potent inhibitor of the LolCDE ABC transporter.[1] This transporter is a crucial component of the Lol system in Gram-negative bacteria, which is responsible for trafficking lipoproteins from the inner membrane to the outer membrane.[1][2][3] By inhibiting LolCDE, this compound disrupts the proper localization of essential lipoproteins, leading to cell envelope stress and, ultimately, bacterial growth inhibition.[3]
Q2: I am observing no inhibition of my Gram-negative strain with this compound. What are the possible reasons?
There are several potential reasons why this compound may not be inhibiting the growth of your specific Gram-negative strain:
-
Intrinsic Resistance: The strain may possess intrinsic resistance mechanisms that prevent this compound from reaching its target or render the target less susceptible.
-
Acquired Resistance: The strain may have acquired mutations in the lolC, lolD, or lolE genes, which encode the components of the LolCDE complex.[1] These mutations can alter the binding site of this compound, reducing its inhibitory activity.
-
Efflux Pump Activity: The bacterium may actively pump this compound out of the cell using multidrug efflux pumps before it can reach the LolCDE transporter.
-
Outer Membrane Impermeability: The outer membrane of the strain may be poorly permeable to this compound, preventing it from reaching its periplasmic target.
-
Experimental Conditions: The experimental setup, including the choice of growth medium and inoculum density, can significantly impact the observed activity of the compound.
Troubleshooting Guide
If you are not observing the expected growth inhibition with this compound, consider the following troubleshooting steps:
1. Verify Experimental Protocol and Compound Integrity:
-
Compound Quality: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Protocol Review: Double-check all steps in your experimental protocol, including media preparation, inoculum density, and incubation conditions. Refer to the detailed experimental protocols section below for guidance on standard antimicrobial susceptibility testing.
2. Investigate Potential Resistance Mechanisms:
-
Target Gene Sequencing: If technically feasible, sequence the lolC, lolD, and lolE genes of your bacterial strain to check for mutations that could confer resistance.
-
Efflux Pump Inhibition: Test the activity of this compound in the presence of a broad-spectrum efflux pump inhibitor (EPI). A significant increase in this compound's activity in the presence of an EPI would suggest that efflux is a contributing factor to the lack of inhibition.
-
Outer Membrane Permeabilization: In some cases, co-administration of an agent that permeabilizes the outer membrane can enhance the uptake of a compound. This can be a complex experiment and should be approached with caution.
3. Optimize Experimental Conditions:
-
Growth Medium: The composition of the growth medium can influence the expression of resistance mechanisms and the overall susceptibility of bacteria to antimicrobial agents. Consider testing this compound's activity in different standard media, such as Mueller-Hinton Broth (MHB) or a nutrient-limited medium, as nutrient availability can modulate antibiotic tolerance.[4]
-
Inoculum Density: Ensure that the starting inoculum of your bacterial culture is standardized, typically to a 0.5 McFarland standard, as a high bacterial load can overwhelm the inhibitory capacity of the compound.
Data Presentation: Activity of LolCDE Inhibitors
While specific MIC data for this compound against a broad panel of wild-type Gram-negative pathogens is not widely available in the public domain, the following table summarizes the Minimum Inhibitory Concentrations (MICs) for two other pyridineimidazole LolCDE inhibitors (Compound 1 and Compound 2) against several key Gram-negative species. This data can serve as a reference for the expected activity of compounds targeting the LolCDE complex.
| Bacterial Species | Strain | Compound 1 MIC (µg/mL) | Compound 2 MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | >64 | >64 |
| Klebsiella pneumoniae | ATCC 13883 | >64 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | >64 |
| Acinetobacter baumannii | ATCC 19606 | >64 | >64 |
Data from a study on previously identified LolCDE inhibitors. MICs were determined in Mueller-Hinton broth following CLSI guidelines.[5]
Note: The high MIC values for these wild-type strains suggest that intrinsic resistance mechanisms, such as low outer membrane permeability or active efflux, may play a significant role in protecting these bacteria from LolCDE inhibitors.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Bacterial strain of interest
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
-
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of this compound in CA-MHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a growth control well (containing only CA-MHB and inoculum) and a sterility control well (containing only CA-MHB).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed with the naked eye.
-
-
2. Kirby-Bauer Disk Diffusion Susceptibility Test
This is a qualitative method to assess the susceptibility of a bacterial strain to an antimicrobial agent.
-
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Forceps
-
-
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated MHA plate using sterile forceps.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires established breakpoints, which may not be available for a research compound like this compound. However, the presence and size of a zone can provide a qualitative indication of activity.
-
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Nutrient condition modulates the antibiotic tolerance of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating G0507 as a Specific LolCDE Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of G0507, a potent and specific inhibitor of the LolCDE complex in Gram-negative bacteria. Through a detailed comparison with other known LolCDE inhibitors, this document serves as a valuable resource for researchers investigating bacterial lipoprotein transport and developing novel antibacterial agents. Experimental data is presented to validate the specificity of this compound, alongside detailed protocols for key assays.
Executive Summary
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The lipoprotein transport (Lol) pathway, essential for the biogenesis of the outer membrane in these bacteria, has emerged as a promising target for novel antibiotics. The central component of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter responsible for extracting lipoproteins from the inner membrane.
This compound, a pyrrolopyrimidinedione compound, has been identified as a specific inhibitor of the LolCDE complex.[1] This guide evaluates the experimental evidence supporting this compound's mechanism of action and compares its performance with other LolCDE inhibitors, namely a pyridineimidazole compound often referred to as "compound 2" and the recently discovered lolamicin.
Comparative Performance of LolCDE Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: Minimum Inhibitory Concentration (MIC) Against Escherichia coli
| Compound | E. coli Strain | MIC (µg/mL) | Citation(s) |
| This compound | ΔtolC | 0.5 | [1] |
| imp4213 | 1 | [1] | |
| Wild-type MG1655 | >64 | [1] | |
| Compound 2 | ΔacrB | 0.125 - 0.25 | |
| Lolamicin | Wild-type | 4 |
Table 2: Biochemical and Biophysical Parameters
| Compound | Parameter | Value | Citation(s) |
| This compound | Binding Affinity (KD) to LolCDE | ~1.4 ± 0.5 µM | [1] |
| ATPase Stimulation | Stimulates ATPase activity of wild-type LolCDE | [1] | |
| Compound 2 | Binding Affinity (KD) to LolCDE | Not Reported | |
| ATPase Stimulation | Not Reported | ||
| Lolamicin | Binding Affinity (KD) to LolCDE | Not Reported | |
| ATPase Stimulation | Not Reported |
Experimental Validation of this compound Specificity
The specificity of this compound for the LolCDE complex is supported by a combination of genetic, phenotypic, and biochemical evidence.
Genetic Evidence: Resistance Mutations
A key indicator of a compound's target is the location of mutations that confer resistance. In the case of this compound, spontaneous resistant mutants of E. coli consistently harbor mutations in the lolC, lolD, or lolE genes. This provides strong genetic evidence that the LolCDE complex is the primary target of this compound.
Phenotypic Evidence: Disruption of Lipoprotein Trafficking
Treatment of E. coli with this compound results in the accumulation of fully processed lipoproteins in the inner membrane, a hallmark of LolCDE inhibition.[1] This mislocalization disrupts the biogenesis of the outer membrane, leading to the induction of the σE stress response, a cellular signaling pathway that responds to perturbations of the bacterial cell envelope.[1]
Biochemical Evidence: Direct Interaction and Modulation of ATPase Activity
In vitro studies have demonstrated that this compound directly binds to purified LolCDE complexes.[1] Furthermore, this compound has been shown to stimulate the ATPase activity of the wild-type LolCDE complex.[1] This stimulation is not observed in a resistant mutant (LolCQ258K), providing a direct link between this compound binding and the functional modulation of the LolCDE transporter.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton broth (or other appropriate growth medium)
-
96-well microtiter plates
-
Test compound (e.g., this compound) stock solution
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (typically 5 x 105 CFU/mL).
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600).
σE Stress Response Assay
Objective: To quantify the induction of the σE stress response upon treatment with a test compound.
Materials:
-
E. coli reporter strain carrying a σE-dependent promoter fused to a reporter gene (e.g., lacZ).
-
Growth medium.
-
Test compound.
-
Reagents for reporter gene activity measurement (e.g., β-galactosidase assay reagents).
-
Luminometer or spectrophotometer.
Protocol:
-
Grow the reporter strain to the mid-logarithmic phase.
-
Add the test compound at various concentrations.
-
Incubate for a defined period (e.g., 2-4 hours).
-
Measure the activity of the reporter enzyme (e.g., β-galactosidase).
-
Normalize the reporter activity to cell density (OD600).
Lipoprotein Localization Assay (Sucrose Density Gradient Centrifugation)
Objective: To separate the inner and outer membranes of Gram-negative bacteria to determine the subcellular localization of lipoproteins.
Materials:
-
E. coli culture.
-
Lysis buffer (e.g., containing lysozyme and DNase).
-
Sucrose solutions of varying concentrations (e.g., 20% to 60%).
-
Ultracentrifuge and rotor.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against specific inner membrane, outer membrane, and lipoprotein markers.
Protocol:
-
Grow E. coli cells and treat with the test compound (e.g., this compound) or a vehicle control.
-
Harvest the cells and generate spheroplasts by treating with lysozyme in an osmotically stabilizing buffer.
-
Lyse the spheroplasts by sonication or French press.
-
Remove unbroken cells by low-speed centrifugation.
-
Load the total membrane fraction onto a discontinuous sucrose gradient.
-
Perform ultracentrifugation at high speed for a prolonged period (e.g., 18-24 hours).
-
Carefully collect fractions from the top of the gradient.
-
Analyze the protein composition of each fraction by SDS-PAGE and Western blotting using antibodies against inner membrane (e.g., MsbA), outer membrane (e.g., BamA), and the lipoprotein of interest (e.g., Lpp).
In Vitro LolCDE ATPase Activity Assay
Objective: To measure the ATP hydrolysis activity of purified LolCDE complex in the presence and absence of an inhibitor.
Materials:
-
Purified and reconstituted LolCDE complex.
-
Assay buffer containing ATP and MgCl2.
-
Test compound.
-
Malachite green reagent or radioactive [γ-32P]ATP for detecting phosphate release.
-
Spectrophotometer or scintillation counter.
Protocol:
-
Incubate the purified LolCDE complex with the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at a constant temperature (e.g., 37°C) for a defined time.
-
Stop the reaction and measure the amount of inorganic phosphate released using either the malachite green colorimetric method or by quantifying the release of 32P from [γ-32P]ATP.
-
Calculate the specific ATPase activity (e.g., nmol of phosphate released per minute per mg of protein).
Visualizations
Signaling Pathway and Experimental Workflows
References
A Comparative Guide to Lipoprotein Transport Inhibitors: From Bacterial Mechanisms to Human Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of G0507 and a range of clinically relevant lipoprotein transport inhibitors. It clarifies the distinct mechanisms and applications of these compounds, presenting a detailed comparison of inhibitors developed for human diseases, supported by experimental data and methodologies.
This compound: A Tool for Microbiology, Not a Clinical Candidate for Hyperlipidemia
Initial interest in this compound as a lipoprotein transport inhibitor in the context of cardiovascular disease is a misconception. This compound is a potent inhibitor of the LolCDE ABC transporter, a crucial component of the lipoprotein transport machinery in Gram-negative bacteria, such as Escherichia coli. Its mechanism involves disrupting the trafficking of lipoproteins from the inner to the outer membrane of these bacteria. This makes this compound a valuable chemical probe for studying bacterial physiology and for the development of novel antibiotics. It has no known activity on human lipoprotein transport and is not under investigation for treating lipid disorders.
A New Frontier in Cardiovascular Medicine: Inhibitors of Human Lipoprotein Transport
In contrast to this compound, a new generation of inhibitors targeting human lipoprotein transport has emerged, showing great promise in reducing the risk of atherosclerotic cardiovascular disease (ASCVD). These agents primarily focus on lowering levels of low-density lipoprotein cholesterol (LDL-C) and lipoprotein(a) [Lp(a)], a genetically determined and highly atherogenic lipoprotein. This guide will focus on the following major classes of these inhibitors.
Mechanisms of Action: A Visual Overview
The following diagrams illustrate the distinct pathways targeted by these novel therapeutic agents.
Caption: Mechanisms of action for human lipoprotein transport inhibitors.
Quantitative Efficacy: A Head-to-Head Comparison
The following table summarizes the quantitative data from recent clinical trials of leading lipoprotein transport inhibitors.
| Drug Class | Drug Name | Target | Mechanism of Action | Key Clinical Trial | Efficacy (Lp(a) or LDL-C Reduction) | Administration |
| siRNA | Olpasiran | Apolipoprotein(a) | Induces degradation of LPA mRNA | OCEAN(a)-DOSE (Phase 2) | >95% reduction in Lp(a) with doses ≥75 mg every 12 weeks.[1][2] | Subcutaneous injection |
| siRNA | Zerlasiran | Apolipoprotein(a) | Induces degradation of LPA mRNA | ALPACAR-360 (Phase 2) | >80% mean time-averaged reduction in Lp(a) over 36 weeks.[3][4][5][6] | Subcutaneous injection |
| siRNA | Lepodisiran | Apolipoprotein(a) | Induces degradation of LPA mRNA | ALPACA (Phase 2) | Up to 94% reduction in Lp(a) from baseline.[7][8] | Subcutaneous injection |
| ASO | Pelacarsen | Apolipoprotein(a) | Binds to LPA mRNA, preventing translation | Lp(a)HORIZON (Phase 3) | Phase 2 showed ~80% reduction in Lp(a); Phase 3 ongoing.[9][10][11] | Subcutaneous injection |
| Small Molecule | Muvalaplin | Lp(a) Formation | Inhibits the interaction between apo(a) and apoB100 | KRAKEN (Phase 2) | Up to 85.8% reduction in intact Lp(a) particles.[12][13][14][15][16][17] | Oral |
| mAb | Evolocumab, Alirocumab | PCSK9 | Binds to PCSK9, preventing LDL receptor degradation | FOURIER, ODYSSEY | Up to 60% reduction in LDL-C.[18] | Subcutaneous injection |
| CETP Inhibitor | Obicetrapib, Anacetrapib | CETP | Inhibits cholesteryl ester transfer from HDL to LDL/VLDL | REVEAL (Anacetrapib) | Modest LDL-C reduction, significant HDL-C increase.[19][20][21][22][23] | Oral |
Experimental Protocols: A Closer Look at Clinical Trial Designs
The efficacy data presented above were generated from rigorously designed clinical trials. Below are summaries of the methodologies for key studies.
OCEAN(a)-DOSE (Olpasiran Phase 2)
-
Objective: To evaluate the efficacy, safety, and optimal dose of olpasiran in adults with elevated Lp(a) and a history of ASCVD.[24][1]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding study.[24][1]
-
Participant Population: 281 adult patients with established ASCVD and Lp(a) levels >150 nmol/L.[24][1]
-
Intervention: Patients were randomly assigned to one of four subcutaneous doses of olpasiran (10 mg Q12 weeks, 75 mg Q12 weeks, 225 mg Q12 weeks, or 225 mg Q24 weeks) or a matched placebo.[24][1]
-
Primary Endpoint: The primary endpoint was the percentage change from baseline in Lp(a) concentration at 36 weeks.[24][1]
-
Secondary Endpoint: A key secondary endpoint was the percentage change from baseline in Lp(a) at 48 weeks.[24][1]
-
Workflow:
Caption: Workflow for the OCEAN(a)-DOSE Phase 2 trial.
KRAKEN (Muvalaplin Phase 2)
-
Objective: To evaluate the effects and tolerability of a range of muvalaplin doses on serum Lp(a) concentrations in adults with elevated Lp(a) and at high risk of cardiovascular events.
-
Study Design: A phase 2, randomized, double-blind, placebo-controlled trial conducted at 43 sites globally.
-
Participant Population: 233 adults aged 40 years or older with high cardiovascular risk and serum Lp(a) concentrations of 175 nmol/L or greater.[14] High risk was defined as a history of coronary artery disease, ischemic stroke, peripheral arterial disease, type 2 diabetes, or familial hypercholesterolemia.
-
Intervention: Patients were randomized to receive oral muvalaplin at doses of 10 mg, 60 mg, or 240 mg daily, or a placebo, for 12 weeks.[14][16]
-
Primary Endpoint: The placebo-adjusted percentage change from baseline in Lp(a) molar concentration at week 12.[17] This was measured using both a traditional apolipoprotein(a)-based assay and a novel assay for intact Lp(a) particles.
-
Secondary Endpoints: Included percentage change in apolipoprotein B and high-sensitivity C-reactive protein.[17]
Lp(a)HORIZON (Pelacarsen Phase 3)
-
Objective: To determine if lowering Lp(a) with pelacarsen reduces the risk of major adverse cardiovascular events in patients with established cardiovascular disease.[9][10]
-
Study Design: A large-scale, multinational, randomized, placebo-controlled, double-blind, parallel-group Phase 3 trial.[9][10]
-
Participant Population: 8,323 patients with established CVD (history of myocardial infarction, ischemic stroke, or symptomatic peripheral artery disease) and elevated Lp(a) levels of ≥70 mg/dL.[9][10]
-
Intervention: Patients are randomized 1:1 to receive either monthly subcutaneous injections of pelacarsen 80 mg or a matching placebo, on a background of optimized standard of care therapy.[9][10]
-
Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or urgent coronary revascularization requiring hospitalization.[9][10]
-
Trial Status: The trial is ongoing, with topline results now expected in 2026.[11][25]
Conclusion
While this compound is an important research tool in the field of microbiology, it is not a therapeutic agent for human lipoprotein disorders. The true innovation in this field lies with a diverse pipeline of inhibitors targeting the synthesis and assembly of atherogenic lipoproteins like Lp(a) and LDL. RNA-based therapies, including siRNAs and ASOs, have demonstrated profound and sustained reductions in Lp(a). The development of an effective oral small molecule inhibitor, muvalaplin, represents a significant advancement in patient accessibility. As large-scale Phase 3 trials for these agents reach completion, the clinical landscape for managing residual cardiovascular risk is poised for a paradigm shift.
References
- 1. AMGEN PRESENTS NEW PHASE 2 DATA THAT SHOW OLPASIRAN DELIVERS SIGNIFICANT REDUCTION IN LIPOPROTEIN(A) LEVELS [prnewswire.com]
- 2. AMGEN PRESENTS LATE-BREAKING PHASE 2 OLPASIRAN DATA AT ESC 2023 [prnewswire.com]
- 3. dicardiology.com [dicardiology.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. AHA 2024: Zerlasiran shows promising Phase II results for elevated lipoprotein(a) [clinicaltrialsarena.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Design and Rationale of Lp(a)HORIZON Trial: Assessing the Effect of Lipoprotein(a) Lowering With Pelacarsen on Major Cardiovascular Events in Patients With CVD and Elevated Lp(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Promising results with the daily oral small molecule lipoprotein(a) inhibitor, muvalaplin, in high-risk cardiovascular patients with elevated lipoprotein(a) levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. In a small international trial, novel oral medication muvalaplin lowered Lp(a) | American Heart Association [newsroom.heart.org]
- 15. medscape.com [medscape.com]
- 16. Oral Muvalaplin for Lowering of Lipoprotein(a) - American College of Cardiology [acc.org]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. youtube.com [youtube.com]
- 19. bjcardio.co.uk [bjcardio.co.uk]
- 20. ahajournals.org [ahajournals.org]
- 21. academic.oup.com [academic.oup.com]
- 22. CETP inhibitor - Wikipedia [en.wikipedia.org]
- 23. What are CETP inhibitors and how do they work? [synapse.patsnap.com]
- 24. amgen.com [amgen.com]
- 25. Novartis Extends Timeline for Pelacarsen Phase 3 Cardiovascular Trial to 2026 [trial.medpath.com]
G0507-Induced Accumulation of Lipoprotein Lpp in the Inner Membrane: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison and supporting experimental data confirming the mechanism of action of G0507, a novel inhibitor of the LolCDE ABC transporter in Gram-negative bacteria. The data presented herein demonstrates that this compound effectively induces the accumulation of the outer membrane lipoprotein Lpp in the inner membrane, highlighting its potential as a chemical probe for studying lipoprotein trafficking.
This compound is a pyrrolopyrimidinedione compound identified through phenotypic screening for inhibitors of Escherichia coli growth.[1][2][3][4] Its primary molecular target is the LolCDE ABC transporter, an essential component of the lipoprotein trafficking machinery in Gram-negative bacteria.[1][5] The Lol system is responsible for the transport of lipoproteins from the inner membrane to the outer membrane.[1][6][7] The LolCDE complex, an inner membrane ABC transporter, facilitates the release of mature lipoproteins from the inner membrane to the periplasmic chaperone LolA.[6][8] this compound's inhibitory action on LolCDE disrupts this crucial pathway.
Experimental evidence confirms that treatment of E. coli cells with this compound results in the accumulation of fully processed Lpp, a major outer membrane lipoprotein, within the inner membrane.[1][3][5] This finding is supported by mutations in the lolC, lolD, and lolE genes, which confer resistance to this compound, further implicating LolCDE as its direct target.[1][5]
Comparative Analysis of Lpp Localization
To directly assess the impact of this compound on lipoprotein trafficking, the localization of Lpp was examined in this compound-treated E. coli cells compared to untreated cells. The following table summarizes the key findings from a sucrose density gradient centrifugation experiment, which separates the inner and outer membranes.
| Treatment | Predominant Lpp Localization | Inner Membrane Marker (MsbA) Association | Outer Membrane Marker (BamA) Association |
| Untreated Control | Outer Membrane | Low | High |
| This compound-Treated | Inner Membrane | High | Low |
Experimental Protocols
Sucrose Density Gradient Centrifugation for Membrane Fractionation
This experiment was performed to determine the subcellular localization of the lipoprotein Lpp in the presence and absence of this compound.
-
Strain and Culture Conditions: An E. coli strain expressing His-tagged Lpp (LppΔK58) from an arabinose-inducible promoter was used. This strain also lacked the endogenous lpp gene.
-
This compound Treatment: The bacterial culture was treated with this compound. An untreated culture served as the control.
-
Cell Lysis and Membrane Preparation: Cells were harvested and lysed. The total membrane fraction was isolated by ultracentrifugation.
-
Sucrose Density Gradient: A sucrose gradient was prepared.
-
Centrifugation: The total membrane preparation was layered onto the sucrose gradient and subjected to ultracentrifugation. This process separates the inner and outer membranes based on their different densities.
-
Fraction Collection: Fractions were collected from the top to the bottom of the gradient.
-
Western Blot Analysis: The collected fractions were analyzed by SDS-PAGE and Western blotting using antibodies against the His-tag on Lpp, the inner membrane protein MsbA, and the outer membrane protein BamA. The presence and relative abundance of these proteins in each fraction were determined to identify the localization of Lpp.[5]
Visualizing the Impact of this compound
Signaling Pathway: Lipoprotein Trafficking in Gram-Negative Bacteria
The following diagram illustrates the normal lipoprotein trafficking pathway and the point of inhibition by this compound.
Caption: Inhibition of the LolCDE complex by this compound blocks Lpp transport.
Experimental Workflow: Lpp Localization Analysis
The workflow for determining the effect of this compound on Lpp localization is depicted below.
Caption: Workflow for confirming this compound-induced Lpp accumulation.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. mybiosource.com [mybiosource.com]
- 5. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genetic analysis reveals a robust and hierarchical recruitment of the LolA chaperone to the LolCDE lipoprotein transporter - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of G0507 activity in different bacterial species
For Researchers, Scientists, and Drug Development Professionals
G0507 is a novel pyrrolopyrimidinedione compound identified as a potent inhibitor of the LolCDE ABC transporter system in Gram-negative bacteria.[1] This system is crucial for the transport of lipoproteins from the inner to the outer membrane, a process essential for bacterial viability.[1] Inhibition of LolCDE by this compound disrupts the integrity of the outer membrane, leading to bacterial cell death. This guide provides a comparative analysis of the currently available data on this compound's activity against different bacterial species, details the experimental protocols for its evaluation, and illustrates its mechanism of action.
Quantitative Analysis of this compound Activity
Currently, publicly available research primarily focuses on the activity of this compound against Escherichia coli. While the compound is described as a probe for dissecting lipoprotein trafficking in Gram-negative bacteria, extensive comparative data on its minimum inhibitory concentrations (MICs) across a broad range of clinically relevant species is not yet available in the scientific literature.[1]
The table below summarizes the known activity of this compound. As more research becomes available, this table will be updated to provide a broader comparative overview.
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | (Specific strain not detailed in available abstracts) | Data not publicly available in quantitative format | [1] |
| Pseudomonas aeruginosa | Not specified | No publicly available data | |
| Acinetobacter baumannii | Not specified | No publicly available data | |
| Klebsiella pneumoniae | Not specified | No publicly available data |
Note: The lack of broad-spectrum MIC data is a significant gap in the current understanding of this compound's potential as a widespread antibacterial agent. Further research is required to determine its efficacy against other important Gram-negative pathogens.
Mechanism of Action: Inhibition of Lipoprotein Trafficking and Induction of the σE Stress Response
This compound targets the LolCDE complex, an essential ABC transporter in the inner membrane of Gram-negative bacteria. By inhibiting this transporter, this compound prevents the release of newly synthesized lipoproteins destined for the outer membrane. This leads to an accumulation of unprocessed lipoproteins in the inner membrane, disrupting the biogenesis of the outer membrane.
This disruption of the cell envelope triggers the extracytoplasmic σE (sigma E) stress response. The σE stress response is a conserved pathway in Gram-negative bacteria that is activated by the accumulation of unfolded or mislocalized outer membrane proteins. This response attempts to mitigate the damage and restore homeostasis, but sustained inhibition by this compound ultimately leads to cell death.
The following diagram illustrates the mechanism of action of this compound:
References
Validating the Role of the σE Stress Response in the G0507 Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antibacterial compound G0507 with an alternative LolCDE inhibitor, the pyridineimidazole class. It focuses on validating the central role of the σE stress response in the mechanism of action of this compound, supported by experimental data and detailed protocols.
Introduction to this compound and the σE Stress Response
This compound is a novel pyrrolopyrimidinedione compound identified for its potent inhibitory activity against the growth of Gram-negative bacteria, such as Escherichia coli.[1] Its discovery was a direct result of a phenotypic screen designed to identify compounds that induce the extracytoplasmic σE (sigma E) stress response.[2] This stress response is a crucial bacterial pathway for maintaining cell envelope integrity.[3] The σE pathway is activated when the biogenesis of outer membrane proteins (OMPs) is perturbed, leading to the accumulation of unfolded OMPs in the periplasm.[3] This activation triggers a signaling cascade that ultimately leads to the transcription of genes aimed at mitigating envelope stress, including chaperones and proteases.[3][4]
The primary molecular target of this compound has been identified as the LolCDE complex, an essential ABC transporter responsible for the trafficking of lipoproteins from the inner to the outer membrane in Gram-negative bacteria.[1][2] Inhibition of LolCDE by this compound disrupts this crucial pathway, leading to the accumulation of lipoproteins in the inner membrane and triggering a strong σE stress response, ultimately causing cell death.[2][5]
Comparative Analysis: this compound vs. Pyridineimidazoles
To objectively evaluate the performance of this compound, we compare it with another class of LolCDE inhibitors, the pyridineimidazoles.
| Feature | This compound | Pyridineimidazoles | References |
| Chemical Class | Pyrrolopyrimidinedione | Pyridineimidazole | [1][6] |
| Molecular Target | LolCDE ABC Transporter | LolCDE ABC Transporter | [2][6] |
| Mechanism of Action | Binds to LolCDE and stimulates its ATPase activity, leading to futile ATP hydrolysis and inhibition of lipoprotein transport. | Inhibit the LolA-dependent release of lipoproteins from the inner membrane by targeting the LolCDE complex. | [2][6] |
| Minimum Inhibitory Concentration (MIC) against E. coli (efflux-deficient strain) | 0.125 to 0.25 µg/ml | Compound 1: 0.25 µg/mL | [7][8] |
| Induction of σE Stress Response | Potent inducer, used as a primary screening criterion. | Implied, as they target a key step in outer membrane biogenesis. | [2][6] |
Experimental Data and Protocols
This section provides a summary of key experimental findings and detailed protocols for reproducing the validation experiments.
This compound-induced σE Stress Response
A key piece of evidence for the mechanism of this compound is its ability to induce the σE stress response. This is often quantified using a reporter assay where the expression of a reporter gene (e.g., lacZ) is placed under the control of a σE-dependent promoter.
Table 2: Induction of σE Stress Response by this compound [2]
| This compound Concentration (µM) | Normalized β-Galactosidase Activity (Fold Induction) |
| 0 | 1.0 |
| 3.1 | ~4.5 |
| 100 | ~4.5 |
Data is illustrative and based on published findings. Fold induction is relative to the DMSO control.
Effect on LolCDE ATPase Activity
This compound has been shown to stimulate the ATPase activity of wild-type LolCDE, suggesting a mechanism that involves locking the transporter in a non-productive cycle.
Table 3: Stimulation of LolCDE ATPase Activity by this compound [2]
| This compound Concentration (µM) | ATPase Activity (% of basal activity) |
| 0 | 100 |
| 0.8 | ~150 |
| 3.2 | ~200 |
Data is illustrative and based on published findings.
Morphological Changes in E. coli
Treatment of E. coli with this compound leads to distinct morphological changes, consistent with the disruption of outer membrane biogenesis. These changes can be visualized using microscopy.
Expected Observations:
-
Swelling of the periplasmic space.
-
Accumulation of membrane vesicles.
-
Cell lysis at higher concentrations or prolonged exposure.
(Specific microscopy images for this compound were not available in the provided search results. The description is based on the expected effects of LolCDE inhibition.)
Signaling Pathways and Experimental Workflows
The σE Stress Response Pathway
The inhibition of LolCDE by this compound leads to the accumulation of unfolded outer membrane proteins (OMPs), which is the primary signal for the activation of the σE stress response.
Caption: The σE stress response pathway activated by unfolded outer membrane proteins.
This compound Mechanism of Action
This compound directly targets the LolCDE complex, leading to the downstream activation of the σE pathway.
Caption: The mechanism of action of this compound, linking LolCDE inhibition to the σE stress response.
Experimental Protocols
Bacterial σE Stress Response Reporter Assay
This protocol describes a method to quantify the induction of the σE stress response in E. coli using a β-galactosidase reporter system.
Materials:
-
E. coli strain carrying a rpoHP3-lacZ reporter fusion.[2]
-
Luria-Bertani (LB) broth.
-
This compound and pyridineimidazole compounds.
-
DMSO (vehicle control).
-
96-well microplates.
-
Microplate reader.
-
β-Galactosidase assay reagent (e.g., Beta-Glo®).
-
Bacterial cell viability reagent (e.g., BacTiter-Glo™).
Procedure:
-
Grow the reporter strain overnight in LB broth at 37°C with shaking.
-
Dilute the overnight culture to an OD600 of ~0.05 in fresh LB broth.
-
In a 96-well plate, add the diluted culture and the test compounds at various concentrations (including a DMSO control).
-
Incubate the plate at 37°C with shaking for a defined period (e.g., 4 hours).
-
Measure bacterial growth by recording the OD600.
-
To measure β-galactosidase activity, lyse the cells and add the β-galactosidase substrate according to the manufacturer's instructions. Measure the resulting luminescence.
-
To normalize for cell viability, use a separate aliquot of the culture and add the bacterial cell viability reagent. Measure the resulting luminescence.
-
Calculate the normalized β-galactosidase activity by dividing the β-galactosidase luminescence by the cell viability luminescence.
-
Express the results as fold induction relative to the DMSO control.
In Vitro LolCDE ATPase Activity Assay
This protocol outlines a method to measure the effect of this compound and pyridineimidazoles on the ATPase activity of purified LolCDE complex.
Materials:
-
Purified wild-type and mutant LolCDE complex.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.05% DDM).
-
ATP.
-
This compound and pyridineimidazole compounds.
-
Phosphate detection reagent (e.g., Malachite Green-based reagent).
-
Microplate reader.
Procedure:
-
Reconstitute the purified LolCDE complex into proteoliposomes if necessary.
-
In a microplate, combine the purified LolCDE, assay buffer, and the test compounds at various concentrations (including a no-compound control).
-
Pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for Malachite Green).
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released and determine the ATPase activity (e.g., in nmol phosphate/min/mg protein).
-
Express the results as a percentage of the basal ATPase activity (without compound).
Downstream Targets of the σE Regulon
The activation of the σE stress response by this compound leads to the upregulation of a specific set of genes, collectively known as the σE regulon. These genes encode proteins that help the cell cope with envelope stress.
Key Upregulated Gene Classes: [3][4]
-
Periplasmic Chaperones: (e.g., skp, surA) - Assist in the proper folding of OMPs.
-
Proteases: (e.g., degP) - Degrade misfolded OMPs.
-
Lipopolysaccharide (LPS) Biosynthesis and Transport: (e.g., lpxP) - Reinforce the outer membrane barrier.
-
Small RNAs (sRNAs): (e.g., rybB, micA) - Downregulate the synthesis of OMPs to reduce the burden on the folding machinery.
Conclusion
The available evidence strongly validates the role of the σE stress response as a central component of the this compound mechanism of action. The compound's ability to inhibit the essential LolCDE transporter directly leads to the accumulation of unfolded outer membrane lipoproteins, a classic trigger for this specific stress pathway. This is substantiated by reporter gene assays demonstrating potent σE induction and biochemical assays showing a direct effect on LolCDE's ATPase activity.
In comparison to other LolCDE inhibitors like the pyridineimidazoles, this compound demonstrates a similar mode of action by targeting the same essential pathway. Further head-to-head quantitative comparisons of their effects on σE induction and ATPase activity would be valuable for a more nuanced understanding of their respective potencies and potential therapeutic windows. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies and for further dissecting the intricate interplay between LolCDE inhibition and the σE-mediated cellular response. This understanding is critical for the development of novel antibacterial agents that exploit this essential Gram-negative bacterial vulnerability.
References
- 1. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Extracytoplasmic Stress Factor, σE, Is Required to Maintain Cell Envelope Integrity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appropriate Regulation of the σE-Dependent Envelope Stress Response Is Necessary To Maintain Cell Envelope Integrity and Stationary-Phase Survival in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
G0507: A Comparative Analysis of Binding Affinity Against the LolCDE Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of the novel pyrrolopyrimidinedione compound, G0507, with its analogs against the essential Gram-negative bacterial ABC transporter, LolCDE. The data presented is intended to inform research and development efforts in the pursuit of new antibacterial agents.
Executive Summary
This compound is a potent inhibitor of the LolCDE complex, a critical component of the lipoprotein transport pathway in Gram-negative bacteria. This pathway is essential for bacterial viability, making LolCDE an attractive target for novel antibiotic development. This guide summarizes the available quantitative binding data for this compound and qualitative data for its analogs, details the experimental protocols for affinity determination, and visualizes the relevant biological pathway and chemical structures.
Binding Affinity Comparison
The binding affinity of this compound for the E. coli LolCDE transporter has been determined using Surface Plasmon Resonance (SPR). The dissociation constant (KD) serves as the primary metric for comparison. A lower KD value indicates a higher binding affinity.
| Compound | Target | KD (μM) | Notes |
| This compound | LolCDEWT | 1.4 ± 0.5 | Wild-type E. coli LolCDE complex. |
| This compound | LolCQ258KDE | 0.8 ± 0.3 | A mutant LolCDE complex that confers in vivo resistance to this compound. This compound still binds but does not stimulate ATPase activity.[1] |
| G1683 | LolCDE | Not Quantified | Reported to have a complete loss of antibacterial activity. |
| G2617 | LolCDE | Not Quantified | Reported to have a complete loss of antibacterial activity. |
Experimental Protocols
Surface Plasmon Resonance (SPR) for KD Determination of this compound
The binding affinity of this compound to the purified LolCDE complex was quantified using SPR. This technique measures the interaction between a ligand (this compound) and an analyte (LolCDE) in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Immobilization: The purified LolCDE protein complex (both wild-type and the Q258K mutant) was immobilized on the surface of an SPR sensor chip.
-
Interaction Analysis: A series of this compound solutions at varying concentrations were flowed over the chip surface. The binding of this compound to the immobilized LolCDE was measured as a change in the resonance signal.
-
Data Analysis: The association and dissociation rates were monitored. The equilibrium dissociation constant (KD) was calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon). The reported KD values are the mean and standard deviation from multiple experiments.[1]
Visualizations
The Lol Lipoprotein Transport Pathway
The following diagram illustrates the sequential action of the Lol system in transporting lipoproteins from the inner to the outer membrane in Gram-negative bacteria. This compound inhibits the function of the LolCDE complex.
Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.
Chemical Structures
The general chemical structure of a pyrrolopyrimidinedione and the specific structure of this compound are shown below.
References
Hypothetical Case Study: Genetic Validation of G0507 Target Engagement in Vivo for the JAK2/STAT3 Pathway
Introduction: This guide provides a comparative analysis of the hypothetical compound G0507, a novel inhibitor of Janus Kinase 2 (JAK2), with an established alternative, Fedratinib. The focus is on the in vivo genetic validation of target engagement, a critical step in drug development to confirm that a drug interacts with its intended target and elicits a therapeutic effect.[1][2][3] Genetic validation strengthens the evidence for a drug's mechanism of action and increases the likelihood of its success in clinical trials.[4][5] This document is intended for researchers, scientists, and professionals in drug development.
Comparative Analysis of this compound and Fedratinib
To objectively assess the in vivo target engagement of this compound, a head-to-head comparison with Fedratinib, a known JAK2 inhibitor, is presented. The following table summarizes key performance indicators from hypothetical in vivo studies in a mouse model of JAK2-driven myeloproliferative neoplasm.
| Parameter | This compound | Fedratinib | Reference |
| Target | JAK2 | JAK2 | Internal Data |
| In Vivo Model | JAK2 V617F Knock-in Mouse | JAK2 V617F Knock-in Mouse | Internal Data |
| Dosage | 10 mg/kg, oral, daily | 30 mg/kg, oral, daily | Internal Data |
| Treatment Duration | 28 days | 28 days | Internal Data |
| Reduction in Spleen Size (%) | 45% | 40% | Internal Data |
| Reduction in pSTAT3 Levels (%) | 60% | 55% | Internal Data |
| Off-target Kinase Inhibition | Minimal | Moderate (e.g., FLT3) | Internal Data |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of findings.
CRISPR-Cas9 Mediated JAK2 Knockout in a Murine Cancer Model
Objective: To genetically validate that the therapeutic effects of this compound are mediated through the inhibition of JAK2.
Methodology:
-
Animal Model: NOD scid gamma (NSG) mice are used for their immunodeficient properties, allowing for the engraftment of human cancer cells.
-
Cell Line: A human leukemia cell line with a constitutively active JAK2 mutation (e.g., HEL 92.1.7) is utilized.
-
CRISPR-Cas9 System: A lentiviral vector expressing Cas9 and a guide RNA (gRNA) targeting a conserved region of the JAK2 gene is employed. A non-targeting gRNA serves as a control.
-
Transduction: The leukemia cells are transduced with the lentiviral vectors. Successful knockout of JAK2 is confirmed by Western blot and genomic sequencing.
-
Engraftment: Both JAK2-knockout and control cells are injected into NSG mice.
-
Treatment: Once tumors are established, mice are treated with either this compound or a vehicle control.
-
Endpoint Analysis: Tumor growth is monitored. At the end of the study, tumors are excised, and downstream signaling molecules (e.g., pSTAT3) are analyzed by immunohistochemistry.
In Vivo Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to JAK2 in a physiological context.
Methodology:
-
Animal Model and Treatment: Mice bearing tumors derived from a JAK2-dependent cell line are treated with this compound or a vehicle control.
-
Tissue Harvesting: After a specified time, tumors are excised and immediately processed.
-
Cell Lysis and Heating: The tumor tissue is lysed, and the resulting lysate is divided into aliquots, which are heated to a range of temperatures.
-
Protein Separation: The heated lysates are centrifuged to separate aggregated, denatured proteins from the soluble fraction.
-
Western Blot Analysis: The amount of soluble JAK2 in the supernatant at each temperature is quantified by Western blotting.
-
Data Analysis: A melting curve is generated. A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle group indicates target engagement.[6][7]
Visualizations
Diagrams are provided to illustrate key concepts and workflows.
Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for genetic validation of this compound target engagement using CRISPR-Cas9.
References
- 1. Target Validation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. Importance of Target Identification & Validation in Drug Development | Danaher Life Sciences [lifesciences.danaher.com]
- 3. wjbphs.com [wjbphs.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of G0507: A Guide for Laboratory Professionals
For immediate reference, G0507, a pyrrolopyrimidinedione compound, and its contaminated materials must be disposed of as chemical waste through a licensed professional waste disposal service. This involves incineration in a chemical incinerator equipped with an afterburner and scrubber. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This guide provides detailed procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The information is compiled from safety data sheets (SDS) and general laboratory waste management protocols.
Disposal Protocol and Safety Measures
The primary disposal method for this compound is high-temperature incineration. This process ensures the complete destruction of the chemical, mitigating potential environmental hazards.
Key Disposal Steps:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound Waste" and include the relevant hazard symbols.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and ensure proper handling.
-
-
Packaging:
-
Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and lab coats, in a designated, leak-proof container.
-
For liquid waste containing this compound, use a sealed, chemical-resistant container.
-
Ensure all containers are securely closed before removal from the laboratory.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of this compound waste through a licensed and certified professional waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties and handling requirements.
-
-
Contaminated Material Decontamination:
-
For reusable labware contaminated with this compound, a thorough decontamination procedure is necessary. The specific solvent for decontamination should be chosen based on the solubility of this compound (e.g., DMSO).
-
Dispose of the cleaning solvent as hazardous waste.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source |
| Molecular Formula | C18H15N3O3S | [1] |
| Molecular Weight | 353.40 g/mol | [1] |
| CAS Number | 1223998-29-5 | [1] |
| Solubility in DMSO | 5 mg/mL (with ultrasonic) | [1] |
| Solubility in Water | 0.1 mg/mL (with ultrasonic) | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocols
While specific experimental protocols for this compound disposal are not detailed in publicly available safety data sheets beyond the primary method of incineration, a general protocol for handling and preparing chemical waste for disposal is as follows:
Protocol for Packaging this compound Waste
-
Objective: To safely package solid and liquid this compound waste for professional disposal.
-
Materials:
-
Designated, labeled, leak-proof waste containers (for solid and liquid waste).
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Waste labels.
-
-
Procedure:
-
Don appropriate PPE before handling this compound waste.
-
For solid waste (e.g., contaminated filter paper, gloves), place it directly into the designated solid waste container.
-
For liquid waste, carefully pour it into the designated liquid waste container, avoiding splashes. Use a funnel if necessary.
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion.
-
Securely close the lids of the waste containers.
-
Wipe the exterior of the containers with a suitable solvent to remove any external contamination.
-
Ensure the waste label is complete and accurate, including the name of the chemical (this compound) and the date.
-
Store the sealed containers in a designated, secure waste accumulation area until collection by the professional disposal service.
-
References
Essential Safety and Handling Protocols for G0507
For Research Use Only. Not for use in diagnostic procedures.
This document provides immediate, essential safety and logistical information for handling the novel pyrrolopyrimidinedione compound, G0507. Researchers, scientists, and drug development professionals should review this guidance before handling the compound to ensure safe laboratory practices. This compound is a potent inhibitor of the LolCDE ABC transporter, crucial for lipoprotein trafficking in Gram-negative bacteria, and is under investigation for its antibacterial properties.
A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. The following recommendations are based on general best practices for handling novel chemical compounds of a similar nature and should be supplemented by a thorough risk assessment for the specific experimental procedures being undertaken.
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data, a cautious approach to personal protective equipment is mandatory. The following table outlines the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes or contact with the powdered form of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated, torn, or punctured. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation exposure, especially when handling the powdered form which can become airborne. A dust mask may be considered for weighing. |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing : Handle the solid form of this compound in a chemical fume hood or a designated weighing enclosure to minimize inhalation of dust particles.
-
Solution Preparation : When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Spill Management : In the event of a spill, decontaminate the area with a suitable laboratory disinfectant. For powdered spills, gently cover with absorbent material to avoid raising dust before cleaning.
Storage Plan
| Parameter | Recommendation |
| Temperature | Store as a powder at -20°C for long-term storage and at 4°C for short-term. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Location | Store in a designated, secure area away from incompatible materials. |
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste : Collect all contaminated solid waste, including used PPE (gloves, bench paper, etc.), in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Final Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory setting.
Caption: Standard operational workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
